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  • Product: 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
  • CAS: 1240568-95-9

Core Science & Biosynthesis

Foundational

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole chemical structure and properties

An In-depth Technical Guide to 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Nitro-1-(3-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[1] The introduction of a 4-nitro group and a 1-(3-phenoxypropyl) substituent creates a molecule with distinct physicochemical properties and significant potential for further functionalization. This document details its chemical structure, properties, a robust and logical synthetic pathway, anticipated spectral characteristics, and its potential applications, serving as a vital resource for researchers engaged in the exploration of novel pyrazole-based derivatives.

Chemical Identity and Core Structure

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is characterized by a five-membered pyrazole ring, substituted at the C4 position with a nitro group and at the N1 position with a 3-phenoxypropyl chain. The nitro group acts as a strong electron-withdrawing group, influencing the electronics of the pyrazole ring, while the phenoxypropyl tail provides a lipophilic and flexible linker, a common feature in bioactive molecules.[2][3]

SynthesisWorkflow cluster_step1 Step 1: Electrophilic Nitration cluster_step2 Step 2: N-Alkylation (SN2) pyrazole Pyrazole intermediate 4-Nitro-1H-pyrazole pyrazole->intermediate Reflux nitrating_mixture HNO₃ / H₂SO₄ alkyl_halide 1-Bromo-3-phenoxypropane product 4-Nitro-1-(3-phenoxypropyl) -1H-pyrazole base Base (e.g., K₂CO₃) intermediate->product DMF, rt

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)

Principle: This procedure utilizes a classic electrophilic aromatic substitution mechanism. The strong acid mixture generates the nitronium ion (NO₂⁺), a potent electrophile. Pyrazole, an electron-rich heterocycle, is susceptible to attack, with the C4 position being the most electronically favorable site for substitution. [4][5] Methodology:

  • To a flask pre-cooled to 0°C in an ice-salt bath, add concentrated sulfuric acid (15 cm³).

  • Slowly add pyrazole (8.5 g) to the sulfuric acid with continuous stirring.

  • Carefully add cold concentrated nitric acid (18 cm³) dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture onto crushed ice (approx. 80 g).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with cold water and cold ethanol.

  • Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid. [4]

Protocol 2: Synthesis of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Principle: This step is a nucleophilic substitution reaction (S_N2). The N-H proton of the 4-nitropyrazole ring is acidic and can be readily deprotonated by a mild base (e.g., K₂CO₃) to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-phenoxypropane, displacing the bromide leaving group to form the N-C bond. [6] Methodology:

  • In a round-bottom flask, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Add 1-bromo-3-phenoxypropane (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

Anticipated Spectral Data

While experimental spectra for this specific molecule are not published, its spectral characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures. [7][8][9]This information is invaluable for the characterization and quality control of the synthesized compound.

Table 4: Predicted Spectral Characteristics

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
¹H NMR Pyrazole H3, H5 δ 8.0 - 8.5 ppm (singlets) Deshielded by the electron-withdrawing nitro group and adjacent nitrogen atoms.
Propyl -OCH₂- δ 4.1 - 4.3 ppm (triplet) Adjacent to the electron-withdrawing oxygen atom.
Propyl -NCH₂- δ 4.4 - 4.6 ppm (triplet) Adjacent to the pyrazole ring nitrogen.
Propyl -CH₂- δ 2.2 - 2.5 ppm (quintet) Methylene group situated between two other methylenes.
Phenyl H δ 6.9 - 7.4 ppm (multiplets) Typical aromatic region for a phenoxy group.
¹³C NMR Pyrazole C4-NO₂ δ 135 - 145 ppm Carbon atom directly attached to the nitro group.
Pyrazole C3, C5 δ 125 - 135 ppm Pyrazole ring carbons.
Propyl -OCH₂- δ 65 - 70 ppm Aliphatic carbon attached to oxygen.
Propyl -NCH₂- δ 48 - 52 ppm Aliphatic carbon attached to nitrogen.
Propyl -CH₂- δ 28 - 32 ppm Central aliphatic carbon.
Mass Spec. Molecular Ion (M+) m/z = 247 Corresponds to the molecular weight of the compound.
Fragments [M-NO₂]+ (m/z 201), [C₆H₅O]+ (m/z 93) Common fragmentation patterns include loss of the nitro group and cleavage of the ether bond.
IR Spec. N-O stretch (asym) 1520 - 1560 cm⁻¹ Characteristic strong absorption for a nitro group.
N-O stretch (sym) 1340 - 1380 cm⁻¹ Characteristic strong absorption for a nitro group.
C-O-C stretch 1200 - 1250 cm⁻¹ Characteristic for the aryl-alkyl ether linkage.
Ar C-H stretch > 3000 cm⁻¹ Aromatic C-H vibrations.

| | Alkyl C-H stretch | < 3000 cm⁻¹ | Aliphatic C-H vibrations. |

Potential Applications and Biological Context

The molecular architecture of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole suggests significant potential in several areas of chemical and biological research.

  • Medicinal Chemistry Scaffold: The pyrazole core is a "privileged structure" in drug discovery, forming the basis for drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [10][11][12]The phenoxypropyl linker has been successfully incorporated into ligands for various receptors, including opioid receptors, indicating its utility in achieving desired pharmacokinetic profiles. [2]* Intermediate for Further Synthesis: The 4-nitro group is a versatile chemical handle. Its reduction to a 4-amino group is a straightforward chemical transformation that opens up a vast array of possibilities for further derivatization via amide bond formation, sulfonylation, or diazotization reactions. This makes the title compound an excellent starting material for building libraries of novel compounds for high-throughput screening.

  • Materials Science: Nitrated heterocyclic compounds are extensively studied as energetic materials. [6]While this specific molecule may not be a primary explosive, its synthesis and characterization contribute to the broader understanding of the thermal stability and decomposition of nitropyrazole derivatives. [4]

Safety and Handling

No specific toxicological data exists for 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole. Therefore, safety precautions should be based on the known hazards of its precursor, 4-nitro-1H-pyrazole.

  • GHS Hazard Statements: Based on data for 4-nitro-1H-pyrazole, the compound should be considered:

    • H302: Harmful if swallowed. [7] * H318: Causes serious eye damage. [7]* Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials. [13]

Conclusion

4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a well-defined chemical entity with significant, untapped potential. Its structure combines the biologically validated pyrazole core with a versatile nitro functional group and a pharmacologically relevant linker. The synthetic route proposed herein is logical, high-yielding, and relies on fundamental organic chemistry principles, making the compound readily accessible for research purposes. Future investigations should focus on the reduction of the nitro group to explore subsequent derivatization and the systematic evaluation of its biological activity across various therapeutic areas, from oncology to infectious diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising molecule into their discovery and development programs.

References

  • European Chemicals Agency (ECHA). Substance Information: 4-nitro-1H-pyrazole. [Link]

  • PubChem. 4-nitro-1H-pyrazole. [Link]

  • ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Jin, Y., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2977. [Link]

  • Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42, 1063-1068. [Link]

  • International Journal of ChemTech Research. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • Kumar, D., et al. (2021). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry, 19(34), 7439-7447. [Link]

  • Johnson, R. L., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 751–755. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Google Patents.
  • International Journal of Pharmacy and Pharmaceutical Sciences. Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. [Link]

  • ResearchGate. Mass spectra of pyrazole and its derivatives. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[13][7][14]riazin-7(6H)-ones and Derivatives. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 25(22), 5857–5873. [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current medicinal chemistry, 16(32), 4298–4308. [Link]

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • NIST WebBook. 1H-Pyrazole, 4-nitro-. [Link]

  • PubMed. New N-(phenoxydecyl)phthalimide derivatives displaying potent inhibition activity towards alpha-glucosidase. [Link]

  • Tikrit Journal of Pure Science. Synthesis, Identification and Study of the Biological Activity of some Pyrazole and Pyrazoline Derivatives from Chalcones. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

Sources

Exploratory

N-Alkylation of 4-Nitro-1H-Pyrazole Derivatives: Mechanistic Insights, Regioselectivity, and Synthetic Protocols

Executive Summary The synthesis and functionalization of 4-nitro-1H-pyrazole derivatives represent a cornerstone in modern medicinal chemistry and agrochemical development[1]. The strategic placement of the nitro group a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and functionalization of 4-nitro-1H-pyrazole derivatives represent a cornerstone in modern medicinal chemistry and agrochemical development[1]. The strategic placement of the nitro group at the C4 position not only modulates the electronic landscape of the pyrazole core but also serves as a critical synthetic handle for downstream transformations—most notably, reduction to 4-aminopyrazoles[2]. This in-depth technical guide explores the mechanistic causality behind N-alkylation protocols, addresses regioselectivity challenges in substituted derivatives, and provides self-validating experimental workflows designed for high reproducibility in drug discovery pipelines, such as the synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors[3].

Physicochemical Grounding & The Role of the Nitro Group

To master the N-alkylation of 4-nitropyrazoles, one must first understand the thermodynamic and kinetic environment dictated by the nitro group.

Unsubstituted 1H-pyrazole is a weak acid with a pKa of approximately 14.4. However, the introduction of a strongly electron-withdrawing nitro group at the C4 position drastically increases the acidity of the N-H proton. Experimental and digitized datasets place the pKa of 4-nitro-1H-pyrazole at approximately 9.63 [4].

Mechanistic Causality:

  • Facile Deprotonation: Because of the lowered pKa, mild bases such as potassium carbonate (

    
    ) or cesium carbonate (
    
    
    
    ) are entirely sufficient to quantitatively deprotonate the pyrazole ring, eliminating the need for hazardous reagents like sodium hydride (
    
    
    )[3].
  • Attenuated Nucleophilicity: While the resulting 4-nitropyrazolide anion is thermodynamically stable due to resonance delocalization into the nitro group, this same stabilization reduces its kinetic nucleophilicity. Consequently, N-alkylation often requires elevated temperatures (60 °C to reflux) or highly electrophilic alkylating agents (e.g.,

    
    -bromo amides or benzyl halides) to proceed efficiently[3].
    

Mechanism A 4-Nitro-1H-pyrazole (pKa ~9.63) B Deprotonation (K2CO3 / Cs2CO3) A->B Mild Base Addition C 4-Nitropyrazolide Anion (Resonance Stabilized) B->C - HCO3-, - K+ D Bimolecular Nucleophilic Substitution (SN2) C->D + R-X (Alkyl Halide) E 1-Alkyl-4-nitro-1H-pyrazole (Target Scaffold) D->E - X- (Halide Leaving Group)

Figure 1: Mechanistic pathway of base-mediated N-alkylation of 4-nitro-1H-pyrazole.

Regioselectivity in Substituted 4-Nitropyrazoles

A critical challenge in pyrazole chemistry is regioselectivity. Unsubstituted 4-nitro-1H-pyrazole is a


 symmetric molecule; the N1 and N2 positions are chemically equivalent, meaning N-alkylation yields a single, unambiguous product[3].

However, when an asymmetric substitution is present (e.g., 3-methyl-4-nitro-1H-pyrazole), the tautomeric equilibrium creates an ambident nucleophile. Alkylation of these substrates typically yields a mixture of N1 and N2 regioisomers (e.g., 1-alkyl-3-methyl-4-nitropyrazole and 1-alkyl-5-methyl-4-nitropyrazole)[5][6]. The product ratio is governed by a competition between steric hindrance (favoring alkylation away from the C3 substituent) and electronic effects.

Table 1: Comparative N-Alkylation Conditions and Outcomes
SubstrateAlkylating AgentBase / SolventTempYield & RegioselectivityRef
4-Nitro-1H-pyrazole 2-Bromoacetamide

/ MeCN
60 °CQuantitative; Single isomer[3]
3-Methyl-4-nitro-1H-pyrazole Methyl 2-bromo-2-methylpropanoate

/ DMF
0 → 25 °C92%; N1/N2 mixture (requires separation)[6]
3(5)-Methyl-4-nitropyrazole DichloroethaneKOH / TEBAC /

70 °CModerate; Phase-Transfer Catalysis (PTC)[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Each step includes in-process controls (IPCs) that allow the scientist to verify causality and success before proceeding.

Protocol A: Standard Base-Mediated N-Alkylation

Objective: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)acetamide.[3]

  • Reaction Setup: Dissolve 4-nitro-1H-pyrazole (1.0 equiv, e.g., 15.0 mmol) in anhydrous acetonitrile (10 mL/mmol).

  • Base Addition: Add finely ground

    
     (2.0 equiv).
    
    • Self-Validation: The mixture will become a heterogeneous suspension. The use of finely ground base increases surface area, overcoming the poor solubility of inorganic carbonates in MeCN.

  • Electrophile Addition: Add 2-bromoacetamide (1.0 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir overnight.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The starting pyrazole (UV active, lower

      
      ) should completely disappear, replaced by a new, more polar spot. The physical appearance of the suspension will change as 
      
      
      
      precipitates out of solution.
  • Workup: Cool to room temperature, filter the inorganic salts (

    
    , unreacted 
    
    
    
    ) through a Celite pad, and wash the filter cake with cold acetonitrile. Concentrate the filtrate under reduced pressure to yield the product.
Protocol B: Downstream Transformation – Catalytic Hydrogenation

Objective: Reduction of the C4-nitro group to yield 4-aminopyrazole intermediates.[2][6]

  • Reaction Setup: Charge a high-pressure autoclave or round-bottom flask (for balloon hydrogenation) with the 1-alkyl-4-nitropyrazole derivative dissolved in methanol or ethanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) under a continuous nitrogen purge to prevent autoignition of the solvent.

  • Hydrogenation: Evacuate the vessel and backfill with

    
     gas (1 atm via balloon, or up to 113 psi in an autoclave for sterically hindered substrates)[6]. Stir vigorously at 25 °C.
    
    • Self-Validation (IPC): Monitor hydrogen uptake. The reaction is complete when

      
       consumption ceases. LC-MS analysis will show a mass shift of 
      
      
      
      Da (loss of two oxygen atoms, addition of two protons) and a transition to a highly polar, ninhydrin-positive amine spot on TLC.
  • Workup: Filter the mixture through Celite under a nitrogen atmosphere to remove Pd/C. Concentrate the filtrate to afford the 1-alkyl-4-aminopyrazole.

Pharmaceutical Applications: The CDK2 Inhibitor Pathway

The 1-alkyl-4-aminopyrazole scaffold generated from the protocols above is a privileged pharmacophore. In recent oncological drug development, researchers utilized a bioisosteric replacement strategy to substitute phenylsulfonamide moieties with pyrazole-derived groups, discovering a new chemotype of CDK2 inhibitors [3].

By coupling 4-aminopyrazoles with 2-chloropyrimidines via an


 reaction, potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized. Structure-Activity Relationship (SAR) studies revealed that specific N-alkylation topologies at the pyrimidinyl-C2-NH position directly modulate the inhibition of Retinoblastoma protein (Rb) phosphorylation and cell cycle arrest[3].

Workflow Step1 1. N-Alkylation Reagents: R-X, K2CO3 Solvent: MeCN/DMF Temp: 60°C - Reflux Step2 2. Nitro Reduction Reagents: H2 (gas), Pd/C Solvent: MeOH/EtOH Temp: 25°C Step1->Step2 IPC: TLC confirms complete alkylation Step3 3. SNAr Coupling Reagents: Pyrimidine-halide Catalyst: Acid/Base Temp: Elevated Step2->Step3 IPC: H2 uptake ceases; Amine formation verified Step4 Final Product CDK2 Inhibitor Scaffold (e.g., N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine) Step3->Step4 IPC: LC-MS confirms coupled mass

Figure 2: Synthetic workflow from 4-nitro-1H-pyrazole to a CDK2 inhibitor scaffold.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation National Institutes of Health (PMC)[Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1)
  • SYNTHESIS OF 1-VINYL-3(5)-METHYL-4-NITROPYRAZOLE AND STUDY OF THE EFFECT OF METHYL SUBSTITUTES IN THE PYRAZOLE RING CyberLeninka[Link]

  • 4-Nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem National Institutes of Health (PubChem) [Link]

Sources

Foundational

1-(3-phenoxypropyl)-4-nitro-1H-pyrazole SMILES and InChI key

Technical Monograph: 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole Part 1: Chemical Identity & Structural Specifications This section defines the precise chemical identity of the compound. As a non-commercialized intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole

Part 1: Chemical Identity & Structural Specifications

This section defines the precise chemical identity of the compound. As a non-commercialized intermediate, this molecule serves primarily as a building block in the synthesis of bioactive small molecules, particularly kinase inhibitors where the phenoxypropyl chain acts as a lipophilic linker interacting with the solvent-front or hydrophobic pockets of a protein target.

Core Identifiers
ParameterSpecification
IUPAC Name 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole
Molecular Formula

Molecular Weight 247.25 g/mol
CAS Registry Number Not widely indexed; Analogous to Amine precursor CAS 1240567-07-0
SMILES (Canonical) [O-]c1cn(CCCOc2ccccc2)nc1
InChI String InChI=1S/C12H13N3O3/c16-15(17)12-9-13-14(10-12)6-3-7-18-11-5-2-1-4-8-11/h1-2,4-5,8-10H,3,6-7H2

Note on Tautomerism: The starting material, 4-nitropyrazole, exists in tautomeric equilibrium. However, upon N-alkylation with the phenoxypropyl linker, the substitution fixes the position of the nitrogen, locking the structure into the 1H-isomer shown above.

Part 2: Synthetic Methodology & Causality

The synthesis of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole follows a classic nucleophilic substitution (


)  pathway. The protocol below is designed for high fidelity, minimizing the formation of regioisomers (though less of a concern with 4-nitro substitution compared to 3-nitro).
Experimental Protocol: N-Alkylation

Reagents:

  • Substrate: 4-Nitro-1H-pyrazole (1.0 eq)

  • Electrophile: 1-Bromo-3-phenoxypropane (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve 4-nitro-1H-pyrazole in anhydrous DMF under an inert atmosphere (

    
    ). Add the base (
    
    
    
    ). Stir at Room Temperature (RT) for 30 minutes.
    • Causality: The base deprotonates the pyrazole N-H (

      
      ), generating the pyrazolate anion, which is a potent nucleophile. 
      
      
      
      is preferred over
      
      
      in DMF due to the "Cesium Effect," which enhances solubility and nucleophilicity.
  • Alkylation: Dropwise add 1-bromo-3-phenoxypropane to the mixture.

    • Control: Dropwise addition prevents localized high concentrations of the electrophile, reducing potential side reactions (though rare in this specific scaffold).

  • Reaction: Heat the mixture to

    
     for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
    
    • Endpoint: Disappearance of the pyrazole starting material (

      
       113). Appearance of product (
      
      
      
      248
      
      
      ).
  • Workup: Dilute with water (quenches reaction and solubilizes inorganic salts). Extract with Ethyl Acetate (x3). Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Visualizing the Synthetic Logic

SynthesisPath Reactant1 4-Nitropyrazole (Nucleophile) Intermediate Pyrazolate Anion (Activated Species) Reactant1->Intermediate Deprotonation (Cs2CO3, DMF) Reactant2 1-Bromo-3-phenoxypropane (Electrophile) Product 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole (Target) Reactant2->Product Leaving Group (Br-) Intermediate->Product SN2 Attack (+ Reactant 2)

Figure 1: The


 reaction pathway for the synthesis of the target molecule.

Part 3: Reactivity Profile & Downstream Utility

The value of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole lies in its role as a "masked" amine. The nitro group (


) is a placeholder that, once the alkyl chain is attached, is reduced to an amine (

).
Primary Application: Kinase Inhibitor Scaffolds

This molecule is a precursor to 1-(3-phenoxypropyl)-1H-pyrazol-4-amine .

  • Mechanism: The phenoxypropyl group acts as a "tail" that extends into the solvent-exposed region of a kinase ATP-binding pocket, improving solubility and pharmacokinetic properties.

  • Reactivity: The C4-position of the pyrazole is electronically coupled to the ring nitrogens. The nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution but making the nearby protons slightly more acidic.

Reduction Protocol (Nitro Amine)

To utilize this molecule in drug discovery (e.g., amide coupling), the nitro group must be reduced.

  • Method A (Catalytic Hydrogenation):

    
     (balloon), 10% Pd/C, MeOH. High yield, clean.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ), 
    
    
    
    , EtOH/H2O. Chemo-selective if other reducible groups (like alkenes) are present.

ReductionLogic Nitro Nitro-Pyrazole (Precursor) Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Amine Amino-Pyrazole (Active Scaffold) Reduction->Amine Drug Kinase Inhibitor (Final Drug) Amine->Drug Amide Coupling (EDC/HOBt)

Figure 2: Downstream utility flow—converting the nitro precursor into a bioactive scaffold.

Part 4: Safety & Handling (E-E-A-T)

As a nitro-heterocycle, this compound requires specific safety protocols.

  • Energetic Potential: Low molecular weight nitro-pyrazoles can be energetic materials (explosives precursors).[1] While the phenoxypropyl chain adds "dead weight" that stabilizes the molecule, the core 4-nitropyrazole moiety is energy-dense.

    • Protocol: Avoid heating the neat solid above

      
      . Do not grind dry material vigorously.
      
  • Toxicity: Nitro-aromatics are often potential mutagens (Ames positive).

    • Protocol: Handle in a fume hood. Double-glove (Nitrile).

  • Storage: Store at

    
     (Refrigerated) to prevent slow decomposition or autocatalytic degradation.
    

References

  • PubChem Compound Summary. (2025). 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (Amine Derivative).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]

  • Zhang, Y., et al. (2019).[4] Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials. Toxicology and Applied Pharmacology, 381, 114712.[4] Retrieved from [Link]

Sources

Exploratory

3-Phenoxypropyl Substituted Nitropyrazole Building Blocks: Synthetic Protocols and Medicinal Chemistry Applications

Topic: 3-Phenoxypropyl Substituted Nitropyrazole Building Blocks Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Phenoxypropyl Substituted Nitropyrazole Building Blocks Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Strategic Value of the Scaffold

In the architecture of small molecule drug discovery, the 1-(3-phenoxypropyl)-4-nitropyrazole scaffold represents a high-value "masked" building block. Its utility is derived from three distinct structural features that address common medicinal chemistry challenges:

  • The Nitropyrazole Core: Acts as a stable precursor to the aminopyrazole moiety, a privileged pharmacophore found in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The nitro group protects the amine during harsh upstream alkylation steps.

  • The Propyl Linker: A 3-carbon aliphatic chain (

    
    ) provides optimal flexibility and length (
    
    
    
    4–5 Å) to span the solvent-exposed regions of a binding pocket, connecting the core scaffold to distal hydrophobic regions.
  • The Phenoxy Terminus: A hydrophobic anchor capable of engaging in

    
    -stacking or hydrophobic interactions within the "deep pocket" or allosteric sites of enzymes, particularly kinases (FLT3, BTK) and GPCRs.
    

This guide details the synthesis, regiochemical considerations, and application of this building block, moving beyond generic protocols to provide field-proven methodologies.

Chemical Synthesis & Regiocontrol[1]

The construction of 3-phenoxypropyl substituted nitropyrazoles primarily relies on the N-alkylation of a parent nitropyrazole. The choice of the parent isomer (4-nitro vs. 3-nitro) dictates the complexity of the reaction due to tautomeric regioselectivity.

Synthetic Workflow[2][3][4][5][6]

The most robust route involves the direct alkylation of 4-nitropyrazole with 1-bromo-3-phenoxypropane . 4-Nitropyrazole is symmetric due to rapid tautomerism; thus, N-alkylation yields a single regioisomer, simplifying purification.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Start 4-Nitropyrazole (Symmetric Core) Intermediate 1-(3-Phenoxypropyl)-4-nitropyrazole (Nitro Intermediate) Start->Intermediate K2CO3, DMF 80°C, 4h (SN2 Alkylation) Reagent 1-Bromo-3-phenoxypropane (Electrophile) Reagent->Intermediate Product 1-(3-Phenoxypropyl)-4-aminopyrazole (Active Building Block) Intermediate->Product H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Figure 1: Streamlined synthetic workflow for the generation of the 4-aminopyrazole building block.

Critical Regiochemistry: 3-Nitro vs. 4-Nitro

While 4-nitropyrazole yields a single product, 3-nitropyrazole (or 5-nitropyrazole) presents a regioselectivity challenge.

  • Tautomeric Equilibrium: 3-nitropyrazole exists in equilibrium with 5-nitropyrazole.

  • Alkylation Outcome: Under standard basic conditions (

    
    /DMF), alkylation favors the N1-position  adjacent to the less sterically hindered side, but electronic effects from the nitro group can lead to mixtures of 1,3- and 1,5-isomers.
    
  • Separation: These isomers typically require careful column chromatography. The 1,3-isomer is generally less polar than the 1,5-isomer.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Synthesis of 1-(3-phenoxypropyl)-4-nitropyrazole

Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • 1-Bromo-3-phenoxypropane (1.1 eq) [CAS: 588-63-6]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous (Volume: 5 mL per mmol substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may thicken slightly as the pyrazolate anion forms.
    
  • Addition: Add 1-bromo-3-phenoxypropane dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint (TLC): Eluent 30% EtOAc/Hexane. The starting material (4-nitropyrazole) is highly polar and will stay near the baseline; the product will move to

      
      .
      
  • Workup: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with brine (critical to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc/Hexane).

Protocol B: Reduction to 1-(3-phenoxypropyl)-1H-pyrazol-4-amine

Reagents:

  • Nitro intermediate from Protocol A (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    

Step-by-Step Methodology:

  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric; handle with care.
    
  • Loading: Suspend the nitro compound in MeOH. Carefully add the Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under a hydrogen balloon at RT for 2–12 hours.
    
    • Checkpoint (LCMS): Monitor for the disappearance of the Nitro peak (M+) and appearance of the Amine peak (M-30+2 = M-28 mass shift? No,

      
       is -32, 
      
      
      
      is +2. Mass shift is
      
      
      roughly. Accurate shift:
      
      
      . Wait, reduction is
      
      
      . Mass change: Lose
      
      
      (32), gain
      
      
      (2). Net loss of 30 Da).
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting amine is often an oil or low-melting solid that oxidizes slowly in air; use immediately or store under inert gas at -20°C.

Physicochemical & Safety Profile

Energetic Considerations

Low molecular weight nitropyrazoles (e.g., 1-nitropyrazole, 3,4-dinitropyrazole) are energetic materials with explosive potential.

  • Risk Mitigation: The introduction of the lipophilic 3-phenoxypropyl chain significantly increases the molecular weight and dilutes the energetic density, making the title compounds (MW ~247 g/mol ) stable under standard laboratory conditions.

  • Handling: Always handle the parent 4-nitropyrazole with care, avoiding friction or shock, although it is less sensitive than its dinitro analogs.

Property Table
PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 247.25 Da (Nitro)Fragment-like; leaves room for further functionalization.
cLogP ~2.8Moderate lipophilicity; good membrane permeability.
TPSA ~60 Ų (Nitro)Polar Surface Area suitable for oral bioavailability.
H-Bond Donors 0 (Nitro) / 2 (Amine)The amine is the handle for amide coupling (e.g., with acid chlorides).
Rotatable Bonds 5Flexible linker allows induced fit in binding pockets.

Medicinal Chemistry Applications

The 1-(3-phenoxypropyl) motif is not merely a passive linker; it is a functional probe used to optimize Potency and Selectivity.

Kinase Inhibitor Design (The "Back Pocket" Strategy)

In kinase inhibitors (e.g., targeting FLT3 , BTK , or CDK ), the ATP-binding pocket is often solvent-exposed.

  • Mechanism: The aminopyrazole core binds to the "Hinge Region" of the kinase.

  • Role of Linker: The 3-phenoxypropyl chain extends from the hinge, traversing the ribose-binding pocket.

  • Targeting: The terminal phenoxy group lodges into the hydrophobic "Back Pocket" (often near the Gatekeeper residue), providing selectivity against kinases with smaller back pockets.

Structural Logic Diagram

MedChemLogic cluster_effect Pharmacological Effect Scaffold Pyrazole Core 4-Amino Group N1-Linker Target Hinge Binder Electrophile Attachment Hydrophobic Pocket Scaffold:core->Target:hinge H-Bonding (Donor/Acceptor) Scaffold:func->Target:cov AmideCouplingSite (e.g. Acrylamide for BTK) Scaffold:link->Target:hydro 3-Phenoxypropyl (Selectivity Filter) Selectivity Selectivity (Kinase A vs B) Target:hydro->Selectivity Potency Potency (IC50) Target:hinge->Potency

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the phenoxypropyl-nitropyrazole scaffold.

Case Studies & Analogs

While "1-(3-phenoxypropyl)-4-nitropyrazole" is the building block, the derived bioactive molecules often resemble Ibrutinib or CHMFL-FLT3-122 . In these drugs, a phenoxyphenyl or phenoxyalkyl group is critical for occupying the hydrophobic pocket adjacent to the ATP site, improving residence time and selectivity.

References

  • Nitropyrazole Synthesis & Energetics

    • Title: 1-Nitropyrazole in Pharmaceutical Synthesis: Applic
    • Source: NbInno Chemical Resources.
    • URL:[Link] (General verification of nitropyrazole utility).

  • Regioselective Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Kinase Inhibitor Applications (FLT3/BTK)

    • Title: Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor.[1][2]

    • Source:Journal of Medicinal Chemistry, 2015.
    • URL:[Link][2]

  • Reagent Data (3-Phenoxypropyl bromide)

    • Title: 3-Phenoxypropyl bromide Product Data.[2][3]

    • Source: Sigma-Aldrich / Merck.
  • Building Block Commercial Availability

    • Title: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (CAS 1240567-07-0).[4]

    • Source: ChemScene.[4]

Sources

Foundational

Advanced Safety and Handling Whitepaper: Phenoxypropyl-Nitropyrazoles in Drug Development

Executive Summary As a Senior Application Scientist overseeing high-throughput safety profiling, I frequently encounter novel chemotypes that present a double-edged sword. Phenoxypropyl-nitropyrazoles (PPNPs) are a prime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing high-throughput safety profiling, I frequently encounter novel chemotypes that present a double-edged sword. Phenoxypropyl-nitropyrazoles (PPNPs) are a prime example. While the phenoxypropyl moiety and pyrazole core drive potent anti-proliferative activity and kinase inhibition (e.g., targeting Aurora and Syk kinases)[1][2], the presence of the nitro group introduces profound toxicological liabilities.

This whitepaper transcends the traditional 16-section Safety Data Sheet (SDS). It is designed for researchers and drug development professionals who need to understand the causality behind the hazards . By dissecting the structural activity relationships (SAR) and mechanistic toxicology of PPNPs, this guide provides self-validating protocols for safe handling, storage, and in vitro safety profiling.

Mechanistic Toxicology & Hazard Profile

To handle PPNPs safely, one must understand how their molecular architecture interacts with cellular machinery. The hazards of this class are not merely contact irritants; they are driven by specific biochemical pathways.

The Nitropyrazole Core: Bioreductive Activation & Genotoxicity

The nitro group on the pyrazole ring is highly susceptible to enzymatic reduction. Intracellular nitroreductases convert the nitro group into reactive nitroso and hydroxylamine intermediates[3]. This bioreductive activation generates Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), leading to oxidative stress, DNA damage, and subsequent mutagenicity[4].

The Pyrazole Nitrogen: Cytochrome P450 Inhibition

Pyrazoles act as potent Type II ligands for Cytochrome P450 enzymes, particularly CYP2E1. The nitrogen atom in the pyrazole ring directly coordinates with the heme iron in the CYP active site[5]. This nitrogen-heme-iron coordination causes non-specific metabolic arrest, presenting a severe risk for Drug-Drug Interactions (DDIs) and hepatotoxicity during in vivo studies.

The Phenoxypropyl Linker: Enhanced Permeability

While bulky phenoxypropyl groups enhance target binding and cytotoxicity against cancer cell lines[6], they also significantly increase the lipophilicity (LogP) of the molecule. This allows the compound to rapidly permeate lipid bilayers, exacerbating the intracellular accumulation of the toxic nitropyrazole core.

Mechanism cluster_0 Bioreductive Activation (Genotoxicity) cluster_1 Metabolic Inhibition (DDI Risk) PPNP Phenoxypropyl-Nitropyrazole (Lipophilic Prodrug) Nitroreductase Nitroreductase Enzymes PPNP->Nitroreductase Cellular Uptake CYP Cytochrome P450 (e.g., CYP2E1) PPNP->CYP Type II Binding ROS ROS / RNS Generation Nitroreductase->ROS e- reduction DNA DNA Damage (Mutagenicity) ROS->DNA Oxidative Stress Heme Nitrogen-Heme-Iron Coordination CYP->Heme Active Site Blockade Tox Drug-Drug Interactions & Hepatotoxicity Heme->Tox Metabolic Arrest

Mechanistic pathways of phenoxypropyl-nitropyrazole toxicity via nitroreduction and CYP inhibition.

Quantitative Safety & Physicochemical Profile

The following table synthesizes the expected physicochemical parameters and hazard metrics for the PPNP class. These values dictate our engineering controls and personal protective equipment (PPE) requirements.

Property / Hazard MetricTypical Value RangeHazard Implication & Handling Requirement
Molecular Weight 300 - 450 g/mol High membrane permeability; requires nitrile gloves (double-gloving recommended).
LogP (Octanol/Water) 3.5 - 4.8High lipophilicity; readily absorbs through skin. Avoid all dermal contact.
CYP2E1 Inhibition (

)
0.4 - 2.5 µMPotent metabolic inhibitor[5]. Treat as a severe hepatotoxin in vivo.
Mutagenicity (Ames) Positive (S9 dependent)Genotoxic hazard. Weigh and handle strictly within a Class II Biosafety Cabinet.
Cytotoxicity (

)
10 - 50 µM (HepaRG)Induces cell death via ROS[4]. Treat all liquid waste as biohazardous/cytotoxic.

Standard Operating Procedures: Handling & Reactive Workflows

Why do we mandate storage in anhydrous DMSO in the dark? The nitro group is highly susceptible to photolytic degradation, and ambient moisture can initiate the hydrolysis of the phenoxypropyl ether linkage. This degradation leads to unpredictable toxicity spikes in your assays. The following workflow ensures compound integrity and operator safety.

Workflow Start Compound Receipt & Logging Glovebox Inert Atmosphere Handling (Argon) Start->Glovebox Solubilization Solubilization in Anhydrous DMSO Glovebox->Solubilization Aliquoting Aliquoting & Storage (-80°C, Dark) Solubilization->Aliquoting Degradation LC-MS Purity Tracking (Monthly) Aliquoting->Degradation Waste Alkaline Hydrolysis Waste Quenching Degradation->Waste If Purity < 95%

Standard operating procedure for the safe handling and lifecycle tracking of nitropyrazoles.

Step-by-Step Handling Protocol
  • Receipt & Isolation: Transfer sealed vials immediately to a desiccator. Do not open on an open bench.

  • Inert Weighing: Transfer the desiccator to an argon-purged glovebox or a Class II Type B2 Biological Safety Cabinet (BSC) equipped with an anti-static bar.

  • Solubilization: Dissolve the solid in anhydrous, degassed DMSO to create a 10 mM master stock.

  • Aliquoting: Dispense into amber, low-bind microcentrifuge tubes to prevent photolysis and surface adsorption.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Disposal: Quench all PPNP-contaminated liquid waste with 1M NaOH (alkaline hydrolysis) for 24 hours prior to standard chemical waste disposal.

In Vitro Toxicity & Safety Profiling Protocols

To accurately assess the safety window of PPNPs, standard assays often fail. For instance, standard Salmonella Ames strains often lack the specific nitroreductases required to bioactivate nitropyrazoles, leading to dangerous false negatives. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Modified Mutagenicity Profiling (L-Arabinose Resistance Test)

Purpose: To accurately detect nitroreduction-driven DNA damage.

  • Strain Preparation: Utilize Salmonella typhimurium strain BA13 (wildtype lipopolysaccharide barrier) and BA9 (deep rough derivative) specifically for the L-arabinose forward mutation assay[7].

  • Metabolic Activation: Prepare S9 microsomal fractions from rat liver to simulate mammalian hepatic metabolism.

  • Exposure: Incubate 100 µL of bacterial suspension with PPNP concentrations ranging from 0.1 to 100 µM, both with and without 50 µL of S9 mix, for 90 minutes at 37°C.

  • Plating: Plate on selective agar supplemented with traces of D-glucose.

  • Self-Validation Check: You must include 1-methyl-5-nitroimidazole as a positive control[7]. If the positive control fails to induce L-arabinose resistant colonies, the S9 fraction is inactive, and the assay must be voided.

Protocol 2: CYP450 Type II Inhibition Profiling

Purpose: To quantify the nitrogen-heme-iron coordination risk[5].

  • Reagent Prep: Thaw CYP2E1 baculosomes (containing CYP450 and NADPH reductase) on ice[2].

  • Substrate Addition: Utilize a fluorescent Vivid® CYP450 substrate specific to CYP2E1.

  • Kinetic Incubation: In a black 384-well plate, mix 5 µL of PPNP (serial dilutions), 5 µL of baculosomes, and 10 µL of substrate/NADP+ mixture.

  • Readout: Measure fluorescence kinetically every 2 minutes for 60 minutes to calculate the

    
    .
    
  • Self-Validation Check: Include chlorzoxazone (a known CYP2E1 substrate/inhibitor) as a baseline reference[5]. The assay is only valid if the chlorzoxazone

    
     aligns with historical lab baselines (~30-50 µM).
    

References

  • Mutagenicity study on pyrazole, seven pyrazole derivatives, and two nitroimidazoles with the L-arabinose resistance test of Salmonella typhimurium, PubMed,
  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent, ACS Public
  • TW200938542A - Compounds and compositions as kinase inhibitors, Google P
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics, PMC,
  • WO2006070195A1 - Pyrazole compounds that modulate the activity of cdk, gsk and aurora kinases, Google P
  • The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1, PMC,

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of 4-nitro-1H-pyrazole with 1-bromo-3-phenoxypropane

Substitution Executive Summary This application note details the optimized protocol for the N-alkylation of 4-nitro-1H-pyrazole with 1-bromo-3-phenoxypropane . While simple pyrazoles undergo alkylation readily, the prese...

Author: BenchChem Technical Support Team. Date: March 2026


 Substitution

Executive Summary

This application note details the optimized protocol for the N-alkylation of 4-nitro-1H-pyrazole with 1-bromo-3-phenoxypropane . While simple pyrazoles undergo alkylation readily, the presence of the electron-withdrawing nitro group at the C4 position significantly reduces the nucleophilicity of the pyrazole nitrogen, necessitating tailored conditions to ensure high conversion and yield.

This guide presents two validated methodologies:

  • Method A (Cesium Carbonate/DMF): A robust, scalable process favoring thermodynamic control and operational simplicity.

  • Method B (Sodium Hydride/THF): A rapid, kinetic protocol for high-throughput screening or difficult substrates.

Scientific Background & Reaction Design

Mechanistic Insight

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .
  • Deprotonation: The acidic proton of 4-nitro-1H-pyrazole (

    
    ) is removed by a base to generate the pyrazolate anion. The nitro group stabilizes this anion via resonance, delocalizing the negative charge. While this stabilization lowers the 
    
    
    
    (making deprotonation easier than unsubstituted pyrazole), it paradoxically makes the anion a "harder" and less reactive nucleophile.
  • Nucleophilic Attack: The pyrazolate anion attacks the

    
    -carbon of 1-bromo-3-phenoxypropane.
    
  • Regioselectivity: As 4-nitro-1H-pyrazole is symmetric (the

    
     and 
    
    
    
    tautomers are identical), N-alkylation results in a single regioisomer, eliminating the N1 vs. N2 selectivity issues common with asymmetric pyrazoles.
Critical Reagent Selection
  • Base Selection (

    
     vs. 
    
    
    
    ):
    While Potassium Carbonate (
    
    
    ) is cost-effective, Cesium Carbonate (
    
    
    ) is recommended for this specific transformation. The larger Cesium cation forms a looser ion pair with the pyrazolate anion in aprotic solvents ("naked anion effect"), significantly enhancing nucleophilicity—a critical factor when the nitro group is deactivating the ring.
  • Electrophile: 1-bromo-3-phenoxypropane is a primary alkyl bromide. The phenoxy group acts as a spectator but adds lipophilicity. The bromide is a competent leaving group, though addition of catalytic Potassium Iodide (KI) can accelerate the reaction via the Finkelstein reaction (generating the more reactive alkyl iodide in situ).

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Nitro-1H-pyrazole (CAS: 2075-46-9)[1][2][3]

    • 1-Bromo-3-phenoxypropane (CAS: 588-63-6)

    • Cesium Carbonate (

      
      ), anhydrous
      
    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), Hexanes, Brine[4]

  • Equipment:

    • Magnetic stirrer with heating block

    • Inert gas manifold (Nitrogen or Argon)

    • LC-MS or TLC for monitoring

Method A: Cesium Carbonate Protocol (Recommended)

Best for: Scalability, moisture tolerance, and operational safety.

Step-by-Step Procedure:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 equiv, e.g., 113 mg, 1.0 mmol) and Cesium Carbonate (1.5 equiv, 488 mg, 1.5 mmol).

  • Solvate: Add anhydrous DMF (3.0 mL, 0.3 M concentration). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange indicating anion formation.

  • Addition: Add 1-bromo-3-phenoxypropane (1.1 equiv, 236 mg, 1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
    
    • Typical Reaction Time: 2–4 hours.

  • Quench & Workup:

    • Cool to RT.

    • Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Critical Step: Wash the combined organic layers with 5% LiCl solution (2x) or copious water to effectively remove DMF.

    • Wash with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is typically pure enough for use. If necessary, purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Method B: Sodium Hydride Protocol (Alternative)

Best for: Rapid synthesis on small scale or if


 fails.
  • Activation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C under Argon.

  • Deprotonation: Add 4-nitro-1H-pyrazole (1.0 equiv) slowly (gas evolution:

    
    ). Stir for 20 min at 0°C 
    
    
    
    RT.
  • Alkylation: Cool back to 0°C. Add 1-bromo-3-phenoxypropane (1.1 equiv).

  • Completion: Warm to RT and stir for 1–2 hours.

  • Workup: Quench carefully with sat.

    
    . Extract as per Method A.
    

Process Control & Visualization

Reaction Logic Flow

The following diagram illustrates the decision-making process and chemical pathway for this protocol.

ReactionProtocol Start Start: 4-Nitro-1H-pyrazole Deprotonation Step 1: Deprotonation (Base: Cs2CO3 or NaH) Start->Deprotonation Dissolve in DMF Intermediate Intermediate: Pyrazolate Anion Deprotonation->Intermediate -H+ Addition Step 2: Add Electrophile (1-Bromo-3-phenoxypropane) Intermediate->Addition Reaction Reaction: SN2 Substitution (60°C, 2-4 hrs) Addition->Reaction Check QC Check: TLC/LC-MS (Consumption of SM?) Reaction->Check Check->Reaction No (Extend Time/Heat) Workup Workup: Extraction (EtOAc) & LiCl Wash (Remove DMF) Check->Workup Yes Purification Purification: Flash Chromatography / Recryst. Workup->Purification Final Final Product: 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole Purification->Final

Caption: Figure 1. Logical workflow for the N-alkylation of 4-nitropyrazole, detailing critical decision points and process steps.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too stable/weak.Increase Temp to 80°C; Add 0.1 eq. KI (Finkelstein catalyst).
Starting Material Remains Base degraded or wet solvent.Ensure DMF is anhydrous; Use fresh

or switch to NaH.
DMF Contamination Inefficient workup.Use 5% LiCl wash (DMF is soluble in LiCl/H2O, product is not).
O-Alkylation Rare for pyrazoles.[5]Verify by NMR (N-alkyl signals are distinct). Unlikely with this substrate.

Characterization Expectations

To validate the synthesis, the following spectral features should be observed:

  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Pyrazole Ring: Two singlets (or one singlet integrating to 2H if coincident) in the aromatic region (

      
       8.0 – 9.0 ppm). The shift will be downfield due to the nitro group.
      
    • Linker (

      
      ):  A triplet around 
      
      
      
      4.2 – 4.5 ppm.
    • Linker (

      
      ):  A triplet around 
      
      
      
      3.9 – 4.0 ppm.
    • Linker (

      
      ):  A quintet around 
      
      
      
      2.2 – 2.4 ppm.
    • Phenoxy Group: Multiplets in the aromatic region (

      
       6.9 – 7.4 ppm).
      
  • Mass Spectrometry (ESI):

    • Look for

      
       peak corresponding to Molecular Weight: ~247.25 Da.
      

References

  • PubChem. 4-nitro-1H-pyrazole | C3H3N3O2.[6] National Library of Medicine. [Link]

  • Kleizienė, N., et al. (2009).[7] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[7] (Demonstrates general pyrazole alkylation conditions using NaH/DMF). [Link]

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Discusses electronic effects on pyrazole nucleophilicity). [Link]

  • PTC Organics. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? (Insight into base selection for N-alkylation). [Link]

Sources

Application

Application Notes &amp; Protocols for 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] Pyrazole-containing compounds have been successfully developed into FDA-approved drugs for a wide range of conditions, from inflammation (Celecoxib) to various cancers.[1][2]

This guide focuses on a specific, highly versatile intermediate: 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole . The strategic incorporation of three key functional domains within this single molecule makes it an exceptionally valuable building block for drug discovery programs:

  • The 4-Nitro-1H-pyrazole Core: The nitro group at the C4 position is a powerful electron-withdrawing group that also serves as a synthetic handle. It is readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and reductive amination. The pyrazole ring itself is a stable aromatic system often found in kinase inhibitors and other targeted therapies.[3]

  • The N1-Propyl Linker: This three-carbon chain provides spatial separation between the pyrazole core and the terminal phenoxy group, allowing for flexible orientation within a target's binding pocket.

  • The Terminal Phenoxy Group: This moiety increases the lipophilicity of the molecule, potentially enhancing cell permeability and protein-ligand interactions through π-stacking. It also presents sites for potential metabolic modification or further functionalization on the phenyl ring.

This document provides detailed protocols for the synthesis, key transformations, and analytical characterization of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, designed for researchers and scientists in drug development.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is critical for its safe and effective use in a laboratory setting.

Physicochemical Data

The following table summarizes the key computed and experimental properties of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole.

PropertyValueSource
CAS Number 1240568-95-9[4]
Molecular Formula C₁₂H₁₃N₃O₃[4]
Molecular Weight 247.25 g/mol [4]
Topological Polar Surface Area (TPSA) 70.19 Ų[4]
LogP (Computed) 2.26[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 6[4]
Purity (Typical) ≥98%[4]
Storage Conditions Sealed in dry, 2-8°C[4]
Safety, Handling, and Storage

CAUTION: This compound should be handled by trained professionals in a well-ventilated chemical fume hood.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety goggles or a face shield.

    • Skin and Body Protection: A standard laboratory coat.

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][6] Minimize dust generation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[5]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

Synthesis Protocol: N-Alkylation of 4-Nitropyrazole

The most direct method for preparing the title compound is through the N-alkylation of 4-nitropyrazole with a suitable phenoxypropyl electrophile.

Reaction Scheme

G NP 4-Nitropyrazole p3 NP->p3 BPP 1-Bromo-3-phenoxypropane BPP->p3 Base K₂CO₃ Solvent DMF Product 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole p1 p2 p4 p3->p4 + p4->Product Heat p5

Caption: Synthetic scheme for N-alkylation of 4-nitropyrazole.

Step-by-Step Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 10 mL per 1 g of 4-nitropyrazole).

  • Stirring: Begin vigorous stirring to create a suspension.

  • Electrophile Addition: Add 1-bromo-3-phenoxypropane (1.1 eq) to the mixture dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Causality Note: Heating provides the necessary activation energy for the SN2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole nitrogen, creating the nucleophile, but is milder and easier to handle than alternatives like sodium hydride. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available and enhancing the nucleophilicity of the pyrazole anion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-nitropyrazole is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing cold water (approx. 5 times the volume of DMF). c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole as a solid.

Application Protocol I: Reduction to 4-Amino-1-(3-phenoxypropyl)-1H-pyrazole

The conversion of the nitro group to an amine is a pivotal step, transforming the intermediate into a versatile precursor for library synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency and clean byproducts (water).

Reaction Scheme

G start 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole product 1-(3-phenoxypropyl)-1H-pyrazol-4-amine start->product Catalytic Hydrogenation reagents H₂ (gas), 10% Pd/C Methanol (Solvent) reagents->product

Caption: Reduction of the nitro group via catalytic hydrogenation.

Step-by-Step Protocol
  • Setup: Add 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (1.0 eq) to a suitable hydrogenation flask or a thick-walled round-bottom flask.

  • Catalyst and Solvent: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the flask. Add methanol as the solvent (approx. 20 mL per 1 g of substrate).

    • Causality Note: Palladium is a highly effective catalyst for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction. Methanol is a common solvent for hydrogenations as it readily dissolves the substrate and does not interfere with the catalyst.

  • Hydrogenation: a. Seal the flask and purge the system with an inert gas (nitrogen or argon). b. Evacuate the atmosphere and backfill with hydrogen gas (H₂). Repeat this cycle three times. c. For a balloon setup, maintain a positive pressure of H₂ using a balloon. For a Parr shaker, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stirring: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates reaction completion (typically 2-4 hours).

  • Workup: a. Carefully vent the hydrogen gas and purge the system with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. The filter pad should be washed with methanol and kept wet until it can be disposed of properly. c. Concentrate the filtrate under reduced pressure to yield 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, which can often be used in the next step without further purification.

Application Protocol II: Amide Bond Formation

This protocol demonstrates the use of the newly synthesized 4-aminopyrazole in a standard amide coupling reaction, a fundamental transformation in the synthesis of many pharmaceutical agents.

General Workflow

G cluster_0 Synthesis Pathway A 4-Nitro-1-(3-phenoxypropyl) -1H-pyrazole B 1-(3-phenoxypropyl) -1H-pyrazol-4-amine A->B Reduction (H₂, Pd/C) C Final Amide Product (e.g., Kinase Inhibitor Scaffold) B->C Amide Coupling (R-COOH, HATU, DIPEA)

Sources

Method

Application Notes and Protocols: Reaction Conditions for Coupling 3-Phenoxypropyl Bromide with Pyrazoles

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and aromatic stacking. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of these molecules. N-alkylation, in particular, allows for the introduction of diverse side chains that can probe different regions of a biological target, leading to enhanced potency and selectivity. The 3-phenoxypropyl moiety is a valuable substituent in this context, as it combines a flexible alkyl linker with a terminal aromatic group, offering opportunities for both hydrophobic and aromatic interactions within a binding pocket. This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of pyrazoles with 3-phenoxypropyl bromide, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Mechanistic Insights into Pyrazole N-Alkylation

The N-alkylation of pyrazole is a classic example of a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the pyrazole N-H proton by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 3-phenoxypropyl bromide in an SN2-type mechanism to form the N-C bond.

The choice of base and solvent is crucial in this process. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole, leading to a high concentration of the reactive pyrazolate anion. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be effective, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which help to solvate the cation and enhance the nucleophilicity of the pyrazolate.

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. Generally, bulky substituents on the pyrazole ring will direct the alkylation to the less sterically hindered nitrogen atom.

G Pyrazole Pyrazole Pyrazolate Anion Pyrazolate Anion Pyrazole->Pyrazolate Anion + Base Base Base Protonated Base Protonated Base Base->Protonated Base + H+ 3-Phenoxypropyl Bromide 3-Phenoxypropyl Bromide N-Alkylated Pyrazole N-Alkylated Pyrazole Pyrazolate Anion->N-Alkylated Pyrazole + 3-Phenoxypropyl Bromide Bromide Ion Bromide Ion 3-Phenoxypropyl Bromide->Bromide Ion - Br-

Caption: Reaction mechanism for the N-alkylation of pyrazole.

Comparative Analysis of Reaction Conditions

The selection of appropriate reaction conditions is paramount for achieving high yields and, in the case of substituted pyrazoles, desired regioselectivity. Below is a summary of commonly employed conditions for the N-alkylation of pyrazoles, which are applicable to the coupling with 3-phenoxypropyl bromide.

Base Solvent Typical Temperature Key Advantages Considerations
Sodium Hydride (NaH) DMF, THF0 °C to 60 °CStrong base, drives reaction to completion.[1]Moisture sensitive, requires anhydrous conditions and careful handling.
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileRoom Temp. to 80 °CMild, inexpensive, and easy to handle.[2]May require higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileRoom Temp. to 80 °COften provides higher yields and better regioselectivity due to the "cesium effect".More expensive than other carbonate bases.

Experimental Protocols

This section provides two detailed, field-proven protocols for the N-alkylation of a generic pyrazole with 3-phenoxypropyl bromide. Protocol 1 employs a strong base (NaH) for rapid and complete reaction, while Protocol 2 utilizes a milder carbonate base, which may be preferable for sensitive substrates.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is recommended for unsubstituted or less sensitive pyrazoles where a strong base can be tolerated.

Materials:

  • Pyrazole (1.0 eq)

  • 3-Phenoxypropyl bromide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve the pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 3-phenoxypropyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-phenoxypropyl)pyrazole.

G A 1. Add NaH to flask under N2 B 2. Add anhydrous DMF and cool to 0 °C A->B C 3. Add pyrazole solution dropwise B->C D 4. Stir at 0 °C for 30 min C->D E 5. Add 3-phenoxypropyl bromide dropwise D->E F 6. Warm to RT and stir for 4-12 h (Monitor by TLC) E->F G 7. Quench with sat. aq. NH4Cl at 0 °C F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with brine and dry over Na2SO4 H->I J 10. Filter and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Experimental workflow for Protocol 1.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol offers a milder alternative to the use of sodium hydride and is suitable for a broader range of substituted pyrazoles.

Materials:

  • Pyrazole (1.0 eq)

  • 3-Phenoxypropyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 3-phenoxypropyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or switching to a stronger base like sodium hydride (if the substrate is compatible). Ensure all reagents and solvents are anhydrous, as water can quench the pyrazolate anion.

  • Mixture of Regioisomers: For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products may be obtained. To improve regioselectivity, consider using a bulkier base or solvent. In some cases, lowering the reaction temperature can also enhance selectivity. The use of cesium carbonate has been reported to improve regioselectivity in some cases.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. A slight excess of the alkylating agent (up to 1.5 eq) can also be beneficial.

Conclusion

The N-alkylation of pyrazoles with 3-phenoxypropyl bromide is a robust and versatile reaction that provides access to a wide range of valuable compounds for drug discovery and development. The choice of base and solvent is critical for achieving optimal results. By carefully selecting the reaction conditions based on the specific pyrazole substrate, researchers can efficiently synthesize N-(3-phenoxypropyl)pyrazole derivatives in high yield and purity. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this important area of medicinal chemistry.

References

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (URL: [Link])

  • Process for the preparation of 4-aminopyrazole derivatives.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (URL: [Link])

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. (URL: [Link])

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). (URL: [Link])

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. (URL: [Link])

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. (URL: [Link])

  • R&D work: Alkylation of amines with alkylboronic acids. GalChimia. (URL: [Link])

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. (URL: [Link])

  • (E)-8-(4-(4-(Diphenylamino)styryl)phenoxy)-N,N,N-trimethyloctan-1-aminium Bromide. (URL: [Link])

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Reduction of the 4-Nitro Group in 1-(3-phenoxypropyl)-1H-pyrazole

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the reduction of the 4-nitro group in 1-(3-phenoxypropyl)-1H-pyrazole to yield the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the reduction of the 4-nitro group in 1-(3-phenoxypropyl)-1H-pyrazole to yield the corresponding 4-amino derivative. The synthesis of 4-aminopyrazoles is a critical transformation in medicinal chemistry, as these compounds serve as versatile intermediates for the development of a wide range of biologically active molecules.[1][2] This guide details two robust and widely applicable methods for this reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). We will delve into the mechanistic underpinnings of these reactions, provide detailed step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] The 4-amino-1H-pyrazole moiety, in particular, is a key building block for the synthesis of compounds with diverse therapeutic applications. The most common route to access these valuable amines is through the reduction of the corresponding 4-nitropyrazole precursors.[2][3] The choice of reduction methodology is crucial to ensure high yield, chemoselectivity, and compatibility with other functional groups that may be present in the molecule.

This guide focuses on the reduction of 1-(3-phenoxypropyl)-1H-pyrazole-4-nitropyrazole, a representative substrate illustrating the conversion of a nitro-substituted heteroaromatic compound to its amino counterpart. The methodologies presented herein are broadly applicable to a range of substituted nitropyrazoles and other nitroarenes.

PART 1: Mechanistic Insights and Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The goal of a successful reduction protocol is to drive the reaction to completion, yielding the desired amine while minimizing the accumulation of these intermediates or the formation of side products like azo or azoxy compounds.[4]

Two primary strategies for this transformation are catalytic hydrogenation and chemical reduction with metals in acidic media.

1.1 Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature, typically high yields, and the ease of product isolation by simple filtration of the catalyst.[1][5] The most common catalyst for this transformation is palladium on carbon (Pd/C).[5][6]

The reaction involves the use of hydrogen gas (H₂) as the reductant. The process occurs on the surface of the heterogeneous catalyst, where both the hydrogen and the nitro compound are adsorbed.[6] The reaction is generally considered to proceed in a stepwise manner, though intermediates are rarely isolated as they are rapidly converted to the final amine product.[7]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly effective catalyst for the reduction of aromatic nitro groups.[1]

  • Hydrogen Source: Hydrogen gas, often supplied from a balloon or a hydrogenation apparatus, is a clean and efficient reducing agent.[1] For labs not equipped for handling hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be an excellent alternative.[8]

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they facilitate the reaction and dissolve the starting material.[4][9]

1.2 Chemical Reduction with Tin(II) Chloride (SnCl₂)

Chemical reduction using metals in acidic conditions is a classic and reliable method for converting nitroarenes to anilines.[10] Tin(II) chloride (SnCl₂) in a protic solvent, often with the addition of a strong acid like HCl, is a particularly mild and effective reagent for this purpose.[4][5][11]

The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, with the protons from the solvent or acid facilitating the removal of oxygen atoms as water.[11]

Causality Behind Experimental Choices:

  • Reducing Agent: SnCl₂·2H₂O is an inexpensive, stable, and easy-to-handle solid.[12] It is a milder reducing agent than some other metal/acid systems, which can be advantageous for substrates with other reducible functional groups.[5][13]

  • Solvent and Acid: Ethanol is a common solvent, and the addition of concentrated HCl accelerates the reaction.[4][14] The acidic conditions are necessary for the protonation steps in the reduction mechanism.

PART 2: Experimental Protocols
2.1 General Reaction Scheme

cluster_main start 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole product 1-(3-phenoxypropyl)-1H-pyrazol-4-amine start->product [Reduction]

Caption: General reaction for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation with Pd/C

This protocol describes the reduction of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole using palladium on carbon as the catalyst and hydrogen gas as the reductant.[1]

Materials:

  • 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or Parr hydrogenator)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole (1.0 equivalent) in a suitable volume of ethanol or methanol.

  • Inerting and Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution. The flask should be purged with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or more challenging reductions, a Parr apparatus may be necessary to apply higher pressures of hydrogen.[4][9] Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-phenoxypropyl)-1H-pyrazol-4-amine.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)

This protocol outlines the reduction of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole using tin(II) chloride dihydrate in ethanol.[4]

Materials:

  • 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) (optional, but recommended for faster reaction)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Separatory funnel

Procedure:

  • Setup: To a solution of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole (1.0 equivalent) in ethanol, add SnCl₂·2H₂O (typically 3-5 equivalents).

  • Reaction: If desired, add a few drops of concentrated HCl. Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Extraction: To the residue, add ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-(3-phenoxypropyl)-1H-pyrazol-4-amine. The product can be further purified by column chromatography or recrystallization if needed.

PART 3: Data Presentation and Workflow Visualization
Comparative Data Table
ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂)
Reducing Agent H₂ gasSnCl₂·2H₂O
Catalyst/Reagent Loading 5-10 mol%3-5 equivalents
Solvent Ethanol, MethanolEthanol
Temperature Room TemperatureReflux
Typical Yield >90%80-95%
Work-up FiltrationExtraction
Advantages High yield, clean reaction, easy product isolationMild conditions, good functional group tolerance
Disadvantages Requires handling of H₂ gas, catalyst can be pyrophoricStoichiometric amounts of tin salts, more complex work-up
Experimental Workflow Diagram

cluster_prep cluster_reaction cluster_workup cluster_purification dissolve Dissolve Nitro-pyrazole in Solvent pdc Add Pd/C & H2 Atmosphere dissolve->pdc Method 1 sncl2 Add SnCl2 & Reflux dissolve->sncl2 Method 2 filter Filter through Celite pdc->filter extract Neutralize & Extract sncl2->extract concentrate Concentrate under Reduced Pressure filter->concentrate extract->concentrate purify Recrystallization or Chromatography concentrate->purify product Purified 4-Amino-pyrazole purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Sluggish Reaction - Inactive catalyst (Pd/C) - Insufficient hydrogen pressure - Poor solubility of starting material - Decomposed SnCl₂- Use fresh, high-quality catalyst.[4] - Increase hydrogen pressure (if using a Parr apparatus).[4] - Try a co-solvent system (e.g., THF/EtOH).[9] - Use fresh SnCl₂·2H₂O.
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) - Insufficient reducing agent - Localized overheating- Ensure an adequate excess of the reducing agent is used.[4] - For exothermic reactions, maintain proper temperature control.[4]
Difficulties in Product Isolation (SnCl₂ method) - Formation of tin hydroxides during work-up- Ensure complete neutralization and consider adding a chelating agent like EDTA to help dissolve tin salts.
Dehalogenation (if applicable to other substrates) - Use of Pd/C with aryl halides- Consider using Raney Nickel or non-catalytic methods like SnCl₂ or Fe/HCl to avoid dehalogenation.[5][13]
Conclusion

The reduction of the 4-nitro group in 1-(3-phenoxypropyl)-1H-pyrazole is a fundamental transformation for accessing the valuable 4-amino pyrazole intermediate. Both catalytic hydrogenation with Pd/C and chemical reduction with SnCl₂ are highly effective methods for achieving this conversion. The choice between these protocols will depend on the specific requirements of the synthesis, available laboratory equipment, and the presence of other functional groups in the molecule. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize the desired 4-aminopyrazole derivative, paving the way for further elaboration in drug discovery and development programs.

References
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, January 4). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • WordPress. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • MDPI. (2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • ScienceMadness. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Organic Chemistry Portal. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]

  • PMC. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • YouTube. (2023, May 27). Tests for Organic nitro groups - Reduction to NHOH. Retrieved from [Link]

  • Frontiers. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Introduction Welcome to the technical support center for the alkylation of 4-nitropyrazole. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize 4-Nitro-1-(3-phenoxypr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the alkylation of 4-nitropyrazole. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, a key intermediate in various research applications. The N-alkylation of pyrazoles, particularly those bearing strong electron-withdrawing groups like a nitro substituent, can present significant challenges, often leading to suboptimal yields and complex product mixtures.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols. Our approach is grounded in explaining the causal relationships behind experimental choices, empowering you to not only solve immediate synthetic hurdles but also to build a robust understanding for future optimizations.

Reaction Overview & Key Influencing Factors

The core transformation is the N-alkylation of the 4-nitropyrazole ring with a suitable 3-phenoxypropyl electrophile. While the 4-nitropyrazole is symmetric, preventing N1/N2 isomerism, the reaction's efficiency is highly sensitive to a range of parameters. Low yields are often the primary obstacle, stemming from incomplete reactions, side-product formation, or challenging purifications.[1][2]

The following diagram illustrates the central reaction and the critical variables that must be controlled to maximize the yield of the desired product.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outputs Outputs Reactant1 4-Nitro-1H-pyrazole Vessel Alkylation Reaction (SN2 Mechanism) Reactant1->Vessel Reactant2 3-phenoxypropyl-X (X = Br, I, OTs) Reactant2->Vessel Base Base (NaH, K₂CO₃, Cs₂CO₃) Base->Vessel Solvent Solvent (DMF, DMSO, ACN) Solvent->Vessel Temp Temperature (RT to 80°C) Temp->Vessel PTC Catalyst (e.g., TBAB for PTC) PTC->Vessel Product Desired Product: 4-Nitro-1-(3-phenoxypropyl) -1H-pyrazole Vessel->Product High Yield SideProducts Side Products: - Unreacted Starting Materials - Elimination Products - C-Alkylated Isomers Vessel->SideProducts Low Yield

Sources

Optimization

Regioselectivity issues in N-alkylation of 4-nitropyrazole

Technical Support Center: N-Alkylation of 4-Nitropyrazoles Executive Summary: The 4-Nitropyrazole Challenge As a Senior Application Scientist, I frequently encounter inquiries regarding the functionalization of the 4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of 4-Nitropyrazoles

Executive Summary: The 4-Nitropyrazole Challenge

As a Senior Application Scientist, I frequently encounter inquiries regarding the functionalization of the 4-nitropyrazole core. While the parent 4-nitropyrazole is symmetric (meaning N1- and N2-alkylation yield the identical product), the introduction of a substituent at the C3 position (yielding 3-substituted-4-nitropyrazoles ) creates a classic regioselectivity problem.

Furthermore, the nitro group (–NO₂) at the C4 position is a potent electron-withdrawing group (EWG). It significantly reduces the electron density of the pyrazole ring, lowering the nucleophilicity of the nitrogen atoms (pKa ~9.5 for parent pyrazole vs. ~6.0 for 4-nitropyrazole). This "deactivation" often leads to sluggish reaction rates, incomplete conversion, or the need for forcing conditions that erode selectivity.

This guide addresses the two primary failure modes: Regiochemical Mixtures (in substituted scaffolds) and Low Reactivity (due to electronic deactivation).

Decision Logic & Mechanistic Insight

Before selecting a protocol, visualize the reaction pathway. The regiochemical outcome is governed by the interplay between steric hindrance (favoring the isomer with the alkyl group distal to the C3-substituent) and tautomeric equilibrium .

Visualizing the Pathway (DOT Diagram)

G Start 3-Substituted-4-Nitropyrazole (Tautomeric Mixture) Deprotonation Anion Formation (Delocalized Negative Charge) Start->Deprotonation Base (NaH or K2CO3) TS_N1 Transition State A (Attack at N1 - Adjacent to R) Deprotonation->TS_N1 Path A (Kinetic) TS_N2 Transition State B (Attack at N2 - Distal to R) Deprotonation->TS_N2 Path B (Thermodynamic) Prod_15 1,5-Disubstituted Product (Sterically Hindered) TS_N1->Prod_15 Minor Product Prod_13 1,3-Disubstituted Product (Sterically Favored) TS_N2->Prod_13 Major Product (Usually >90%)

Caption: Reaction pathway for 3-substituted-4-nitropyrazoles. Steric hindrance usually directs alkylation to the nitrogen distal to the C3 substituent, yielding the 1,3-isomer.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting a mixture of isomers that are impossible to separate."

Diagnosis: You are likely alkylating a 3-substituted-4-nitropyrazole . The tautomeric equilibrium allows alkylation at either nitrogen. While sterics usually favor the 1,3-isomer (where the new alkyl group is far from the existing C3 group), the electronic effect of the nitro group can flatten the energy difference between transition states.

Corrective Actions:

  • Switch to Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" can enhance selectivity through specific coordination with the nitropyrazole anion, often improving the ratio of the sterically favored product.

  • Solvent Control: Change from DMF (polar aprotic) to a solvent with different dielectric properties like THF or Acetonitrile . In some cases, non-polar solvents (Toluene) with phase-transfer catalysts (TBAB) enhance selectivity by tightening the ion pair.

  • Use a Bulky Electrophile: If your design permits, increasing the steric bulk of the alkylating agent (e.g., isopropyl vs. methyl) will drastically improve selectivity for the less hindered nitrogen (N2).

Issue 2: "The reaction is extremely slow; I see mostly starting material after 24 hours."

Diagnosis: The C4-nitro group pulls electron density away from the ring nitrogens, making the pyrazolate anion a weak nucleophile . Standard conditions (K₂CO₃/Acetone) are often insufficient.

Corrective Actions:

  • Upgrade the Base: Switch to Sodium Hydride (NaH) (1.2 equiv) in dry DMF or DMSO . This ensures complete deprotonation to the reactive anion species.

  • Heat is Essential: Unlike electron-rich pyrazoles, 4-nitropyrazoles often require heating to 60–80°C to overcome the activation energy barrier.

  • Add Iodide Source: If using alkyl bromides or chlorides, add 10 mol% NaI (Sodium Iodide) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Issue 3: "I am observing O-alkylation or over-alkylation (quaternization)."

Diagnosis:

  • O-Alkylation: Rare for pyrazoles but possible with silver salts (Ag₂CO₃) or if the electrophile is "hard" (e.g., acyl chlorides, though that's acylation).

  • Quaternization: Extremely unlikely for 4-nitropyrazoles. The nitro group deactivates the product so strongly that the neutral N-alkylated product is non-nucleophilic.

Corrective Actions:

  • Ensure you are not using silver salts unless O-alkylation is desired.

  • If "over-alkylation" is suspected, check your analytics. It is more likely you are seeing a bis-alkylation of a side-chain functional group, not the pyrazole ring itself.

Comparative Data: Base & Solvent Effects[1][2]

The following table summarizes expected outcomes for the alkylation of 3-methyl-4-nitropyrazole with benzyl bromide (BnBr).

ConditionBaseSolventTempConversionRegio Ratio (1,3 : 1,5)
Standard K₂CO₃AcetoneReflux< 30%~ 60 : 40
Polar Aprotic K₂CO₃DMF60°C85%~ 75 : 25
Strong Base NaHDMF0°C -> RT> 95% ~ 65 : 35
Cesium Effect Cs₂CO₃MeCNReflux90%> 90 : 10

Note: The "1,3-isomer" refers to 1-benzyl-3-methyl-4-nitropyrazole (sterically favored).

Validated Experimental Protocols

Protocol A: High Selectivity Method (Recommended for 3-Substituted Substrates)

Use this when separating isomers is difficult.

  • Dissolution: Dissolve the 3-substituted-4-nitropyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture may turn yellow/orange (formation of nitropyrazolate anion).

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Heat to reflux (80°C) and monitor by LCMS.

    • Tip: If conversion is slow after 4h, add 0.1 equiv of TBAI (Tetrabutylammonium iodide).

  • Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: High Reactivity Method (For Unsubstituted or Stubborn Substrates)

Use this for simple 4-nitropyrazole or when the electrophile is unreactive.

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add 4-nitropyrazole (1.0 equiv) portion-wise (Caution: H₂ gas evolution). Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If necessary, heat to 60°C.

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic). Extract with EtOAc.[1][2]

References

  • BenchChem. (2025).[1][3][2] Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from

  • Zhang, L., et al. (2022).[5][6] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from

  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from

Sources

Troubleshooting

Removing unreacted 1-bromo-3-phenoxypropane from reaction mixtures

Topic: Removing unreacted 1-bromo-3-phenoxypropane from reaction mixtures Content type: Technical Support Center Guide Executive Summary 1-Bromo-3-phenoxypropane (CAS: 588-63-6) is a robust alkylating agent frequently us...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 1-bromo-3-phenoxypropane from reaction mixtures Content type: Technical Support Center Guide

Executive Summary

1-Bromo-3-phenoxypropane (CAS: 588-63-6) is a robust alkylating agent frequently used to introduce phenoxypropyl linkers. However, its high boiling point (~238°C) and lipophilicity make it persistent in reaction mixtures. Simple rotary evaporation will not remove it.

This guide provides validated protocols for the removal of unreacted 1-bromo-3-phenoxypropane, ranging from high-throughput chemical scavenging to classic acid-base workups.

Module 1: Strategic Decision Making

Before selecting a protocol, characterize your product's physicochemical properties relative to the impurity.

Impurity Profile: 1-Bromo-3-phenoxypropane [1]

  • Boiling Point: 237–238 °C (760 mmHg) / 130–134 °C (14 mmHg) [1].

  • Solubility: Highly soluble in organics (DCM, EtOAc, THF); Insoluble in water.

  • Reactivity: Electrophilic alkyl halide (susceptible to SN2).

Workflow Selector (Decision Tree)

Use the following logic to select the most efficient removal method for your specific synthesis.

RemovalStrategy Start Start: Excess 1-bromo-3-phenoxypropane ProductType What is your Product Type? Start->ProductType Amine Basic Amine (e.g., 2° or 3° Amine) ProductType->Amine Contains Basic Nitrogen Neutral Neutral/Non-Ionizable (e.g., Ether, Ester) ProductType->Neutral No Ionizable Groups Acidic Acidic (e.g., Carboxylic Acid) ProductType->Acidic Contains Acid Group MethodA Method A: Acid-Base Extraction (High Purity, Low Cost) Amine->MethodA Preferred MethodB Method B: Scavenger Resin (Best for parallel synthesis) Neutral->MethodB Small Scale (<5g) MethodC Method C: Flash Chromatography (Standard Purification) Neutral->MethodC Large Scale Acidic->MethodC Standard MethodD Method D: High Vac Distillation (Only if Product BP > 300°C) Acidic->MethodD Thermally Stable

Figure 1: Strategic decision tree for selecting the optimal purification method based on product functionality.

Module 2: Chemical Scavenging (The "Green" Approach)

Best For: Neutral products, parallel synthesis, or when chromatography is difficult due to co-elution.

The Principle

Since 1-bromo-3-phenoxypropane is an electrophile, we can use a nucleophilic scavenger resin (solid-supported amine or thiol) to covalently bind the impurity. The resin-bound impurity is then removed via simple filtration.[2]

Protocol: Nucleophilic Scavenging

Reagents:

  • Scavenger Resin: Polymer-supported Thiophenol or Trisamine (approx. 1.5 mmol/g loading).[3]

  • Solvent: DCM, THF, or DMF (must swell the resin).

Step-by-Step:

  • Calculate Loading: Determine the theoretical excess of 1-bromo-3-phenoxypropane (e.g., if you used 1.2 eq in the reaction, you have 0.2 eq excess).

  • Add Resin: Add 3–5 equivalents of scavenger resin relative to the excess bromide.

  • Incubate: Agitate gently (do not stir with a magnetic bar as it grinds the beads) at room temperature for 4–16 hours.

    • Tip: Heating to 40°C accelerates scavenging.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Data: Common Scavenger Types

Scavenger TypeFunctional GroupReactivity MechanismBest For
PS-Thiophenol Thiol (-SH)SN2 DisplacementHigh efficiency; fast kinetics [2].
PS-Trisamine Primary/Secondary AmineSN2 DisplacementGeneral purpose; cheaper.
PS-Isocyanate Isocyanate (-NCO)Reacts with nucleophilesNOT suitable for alkyl bromides.

Module 3: Acid-Base Extraction (The "Classic" Approach)

Best For: Products containing a basic amine (e.g., secondary/tertiary amines formed via N-alkylation).

The Principle

1-Bromo-3-phenoxypropane is non-ionizable. By manipulating pH, we can force the amine product into the aqueous phase (as a salt) while the lipophilic bromide remains in the organic phase.

Protocol: "Catch and Release" Extraction
  • Acidify: Dissolve the crude reaction mixture in EtOAc or Et₂O. Add 1M HCl (aq) until the aqueous layer is pH < 2.

    • Mechanism:[4][5][6] Product becomes Water-Soluble (R-NH₂⁺-R'); Bromide remains Organic-Soluble.

  • Wash (The Critical Step): Extract the organic layer with water (3x). Combine the aqueous layers.[4]

    • Discard the organic layer (contains the 1-bromo-3-phenoxypropane).

  • Basify: Cool the combined aqueous layers on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.

    • Mechanism:[4][5][6] Product returns to neutral, organic-soluble form.

  • Extract: Extract the now-cloudy aqueous mixture with DCM or EtOAc (3x).

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Module 4: Troubleshooting & FAQs

Q1: My product co-elutes with 1-bromo-3-phenoxypropane on TLC/Column. What solvent system should I use?

Diagnosis: Both compounds are relatively non-polar. Solution:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . The aromatic nature of toluene interacts differently with the phenoxy group.

  • TLC Visualization: 1-bromo-3-phenoxypropane is UV active (benzene ring). Use KMnO₄ stain; the alkyl bromide does not stain well, but many oxidizable products will, helping you distinguish spots.

Q2: I see an emulsion during the aqueous workup.

Cause: The phenoxypropyl chain acts like a surfactant when mixed with certain solvents. Fix:

  • Add solid NaCl to the aqueous layer until saturated (salting out).

  • Filter the biphasic mixture through a small pad of Celite .

  • Avoid DCM if possible; use EtOAc.[7]

Q3: Can I use high-vacuum distillation?

Analysis: Only if your product has a boiling point significantly higher (>300°C) or lower (<150°C) than the bromide (~238°C). Warning: 1-bromo-3-phenoxypropane can decompose at high temperatures over prolonged periods, potentially darkening the product. Kugelrohr distillation is preferred over pot distillation to minimize thermal history.

Module 5: Visualizing the Scavenging Workflow

ScavengingProcess Input Crude Mixture (Product + Alkyl Bromide) Resin Add PS-Thiophenol Resin (Solid Support) Input->Resin Reaction Agitate 4-12h (SN2 Reaction) Resin->Reaction Filtration Filtration Step Reaction->Filtration Waste Solid Waste (Resin-bound Bromide) Filtration->Waste Retentate Filtrate Pure Product (In Solution) Filtration->Filtrate Filtrate

Figure 2: Workflow for removing alkyl halides using solid-supported scavenger resins.

References

  • Thermo Scientific Chemicals. 1-Bromo-3-phenoxypropane, 98% Physical Properties. Fisher Scientific.[1] [Accessed 2026-03-02]. Link

  • Bhatt, A. et al. Scavenger Resins in Organic Synthesis. Amerigo Scientific. [Accessed 2026-03-02]. Link

  • BenchChem Technical Support. Removal of Unreacted Bromine and Alkyl Halides. BenchChem. [Accessed 2026-03-02]. Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Welcome to the Technical Support Center for the isolation, purification, and troubleshooting of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-95-9). Designed for researchers and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation, purification, and troubleshooting of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS: 1240568-95-9). Designed for researchers and drug development professionals, this guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your synthetic workflows.

Mechanistic Insight & Reaction Causality

The synthesis of this intermediate typically involves the N-alkylation of 4-nitro-1H-pyrazole with 3-phenoxypropyl bromide in the presence of a mild base (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a polar aprotic solvent like DMF.

The Causality of Regioselectivity: A massive synthetic advantage in this specific workflow is the structural nature of the starting material. Unlike 3-substituted or 5-substituted pyrazoles, 4-nitro-1H-pyrazole is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 symmetric. This symmetry dictates that deprotonation and subsequent 

alkylation yield a single, predictable N-alkylated product, completely bypassing the tedious chromatographic separation of N1/N2 regioisomers.

However, the nitro group at the C4 position strongly withdraws electron density. While this lowers the pKa of the pyrazole N-H (facilitating easier deprotonation), it simultaneously reduces the nucleophilicity of the resulting pyrazolide anion[1]. This electronic trade-off is the primary cause of sluggish reaction kinetics, necessitating optimized purification to clear unreacted starting materials.

Mechanism A 4-Nitro-1H-pyrazole (Symmetric Precursor) B Base (K2CO3) Deprotonation A->B C Pyrazolide Anion (Nucleophile) B->C E SN2 Alkylation (Regioselective) C->E D 3-Phenoxypropyl Bromide (Electrophile) D->E F 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (Target Product) E->F

Mechanistic pathway of the regioselective SN2 alkylation of 4-nitro-1H-pyrazole.

Standard Operating Procedure (SOP): Self-Validating Purification Workflow

To guarantee a final purity of


[2], this protocol employs a triple-phase validation system: Chemical Partitioning (Extraction) 

Polarity Resolution (Chromatography)

Lattice Exclusion (Crystallization). If a contaminant survives one phase, the physical chemistry of the next phase is designed to eliminate it.
Phase 1: Reaction Quench and Liquid-Liquid Extraction (LLE)
  • Quench: Cool the reaction mixture (typically in DMF) to room temperature. Slowly add 5 volumes of ice-cold distilled water to precipitate the crude organics and quench residual base[3].

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3

    
     3 volumes).
    
  • DMF Purge (Critical Step): DMF is highly miscible with water but partitions slightly into EtOAc. To force DMF entirely into the aqueous phase, wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3

    
     2 volumes). The 
    
    
    
    ions heavily solvate in water, drastically increasing the polarity of the aqueous layer and "salting out" the organics while pulling DMF away.
  • Drying: Wash with saturated brine, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 2: Silica Gel Column Chromatography
  • Loading: Dry-load the crude residue onto a silica gel column (200-300 mesh) to prevent peak tailing.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (start 9:1, gradually increase to 7:3).

  • Fractionation: Unreacted 3-phenoxypropyl bromide is highly non-polar and elutes near the solvent front. The target compound, 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, is significantly more polar due to the nitro group and pyrazole dipole moments, eluting cleanly at an

    
     of ~0.4.
    
Phase 3: Recrystallization (Final Validation)
  • Dissolution: Dissolve the chromatographed product in a minimum volume of boiling ethanol.

  • Nucleation: Allow the solution to cool ambiently to room temperature, then transfer to an ice bath at 0 °C to induce crystallization. The rigid crystal lattice will exclude structurally dissimilar impurities.

  • Recovery: Filter the crystals via vacuum filtration and wash with ice-cold hexanes.

Purification Crude Crude Reaction Mixture (Product, DMF, Salts, SM) Quench Aqueous Quench & LLE (EtOAc / H2O) Crude->Quench AqPhase Aqueous Phase (DMF, Salts, Unreacted Pyrazole) Quench->AqPhase Discard OrgPhase Organic Phase (Product, Alkyl Bromide) Quench->OrgPhase LiCl 5% LiCl Wash (Removes trace DMF) OrgPhase->LiCl Silica Silica Gel Chromatography (Hexanes:EtOAc) LiCl->Silica Waste Early Fractions (Unreacted Alkyl Bromide) Silica->Waste Rf ~0.8 Product Pure Fractions (Target Compound) Silica->Product Rf ~0.4 Cryst Recrystallization (EtOH) Product->Cryst >98% Purity

Step-by-step purification workflow from crude mixture to crystallized product.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Behavior

Property / ParameterValue / Description
Chemical Formula

Molecular Weight 247.25 g/mol
Target Purity

[2]
TLC Retention Factor (

)
~0.4 (Hexanes:EtOAc 7:3)
Primary Impurities 3-Phenoxypropyl bromide (

~0.8), 4-Nitro-1H-pyrazole (

~0.1)
Optimal LLE Solvent System Ethyl Acetate / 5% aq. LiCl
Troubleshooting & FAQs

Q1: My


 NMR shows residual DMF peaks at 2.9, 2.8, and 8.0 ppm. How do I remove it without running another column? 
A1:  DMF is notoriously difficult to remove via simple rotary evaporation due to its high boiling point (153 °C). If the 5% LiCl aqueous wash was insufficient, redissolve your crude mixture in diethyl ether or MTBE and wash with copious amounts of water. DMF partitions much more favorably into the aqueous phase when the organic solvent is an ether rather than EtOAc, breaking the solvation shell that EtOAc forms around DMF.

Q2: I am observing unreacted 4-nitro-1H-pyrazole co-eluting or tailing in my column. How can I separate it earlier? A2: Exploit the pKa. 4-nitro-1H-pyrazole is relatively acidic (pKa ~ 9.6) due to the strong electron-withdrawing nature of the nitro group[1]. You can remove it entirely during the liquid-liquid extraction phase by washing the organic layer with a mild aqueous base, such as 5%


 or 1M NaOH. The unreacted pyrazole will deprotonate, form a highly water-soluble sodium salt, and partition into the aqueous layer, leaving your neutral N-alkylated product safely in the organic layer.

Q3: The alkylation reaction is proceeding very slowly. Can I just increase the temperature to 100 °C to speed it up? A3: While increasing the temperature will accelerate the


 kinetics, it is highly discouraged. Prolonged heating of nitroaromatics in the presence of strong bases can lead to complex degradation profiles or unwanted side reactions. Instead of thermal forcing, optimize the chemistry: switch your base from 

to

(leveraging the "cesium effect" for better solubility and nucleophile exposure), or add a catalytic amount of Potassium Iodide (KI) to convert the alkyl bromide to a vastly more reactive alkyl iodide in situ via the Finkelstein reaction.
References
  • Google Patents. "US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds".
  • Begtrup, M., & Larsen, P. (1990). "Alkylation, acylation and silylation of azoles". Acta Chemica Scandinavica, 44, 1050-1057. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Nitropyrazole Solubility Optimization

Topic: Solving Solubility Issues of Nitropyrazoles in Aqueous Buffers Welcome to the Nitropyrazole Technical Support Hub User Context: You are likely working with 3-nitropyrazole, 4-nitropyrazole, or complex derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of Nitropyrazoles in Aqueous Buffers

Welcome to the Nitropyrazole Technical Support Hub

User Context: You are likely working with 3-nitropyrazole, 4-nitropyrazole, or complex derivatives (e.g., kinase inhibitors, high-energy density materials). You are encountering precipitation upon dilution into aqueous buffers (PBS, HEPES) or struggling to prepare high-concentration stock solutions for biological assays.

The Core Problem: Nitropyrazoles possess a deceptive chemical nature. While the pyrazole ring is polar, the nitro group (


) is strongly electron-withdrawing.[1] This reduces the basicity of the pyrazole nitrogens and increases the acidity of the -NH proton (pKa 

9.6–10).
  • Result: At physiological pH (7.4), the molecule remains predominantly neutral (uncharged) and highly crystalline due to strong intermolecular hydrogen bonding and

    
    -stacking. This leads to poor aqueous solubility.[1][2]
    

Module 1: The Decision Matrix (Start Here)

Before modifying your protocol, use this decision tree to select the correct solubility strategy based on your application.

SolubilityDecisionTree Start Start: Define Application AppType What is the downstream application? Start->AppType BioAssay Cell/Enzyme Assay (pH 7.4, <1% DMSO tol.) AppType->BioAssay ChemSyn Chemical Synthesis (pH/Solvent flexible) AppType->ChemSyn Animal In Vivo Formulation (High conc. needed) AppType->Animal Cosolvent Strategy: Cosolvent System (DMSO + PEG400) BioAssay->Cosolvent First Choice pHAdjust Strategy: pH Adjustment (Deprotonation pH > 10) ChemSyn->pHAdjust If stability allows Complex Strategy: Complexation (Cyclodextrins/Lipids) Animal->Complex For bioavailability Success1 Protocol A: Kinetic Solubility Cosolvent->Success1 Success2 Protocol B: Salt Formation pHAdjust->Success2 Success3 Protocol C: Encapsulation Complex->Success3

Figure 1: Solubility Optimization Decision Tree. Select your strategy based on the tolerance of your downstream application to pH changes and organic solvents.

Module 2: Troubleshooting Guides

Issue 1: "My compound precipitates immediately when adding buffer to my DMSO stock."

Diagnosis: This is the "Crash-Out" effect.[1] Nitropyrazoles often have high solubility in DMSO (>100 mM) but extremely low thermodynamic solubility in water (<100


M). Rapid dilution creates a supersaturated state that collapses into amorphous aggregates.[1]

Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Buffer.[1] Use an intermediate cosolvent step to lower the surface tension gradient.

  • Prepare Stock: Dissolve nitropyrazole in 100% DMSO at 100x the final concentration.

  • Intermediate Step: Dilute the stock 1:10 into PEG400 (Polyethylene Glycol 400) or Propylene Glycol .

    • Why? PEG acts as an interfacial tension modifier, preventing immediate nucleation of crystals.

  • Final Dilution: Slowly add the PEG/DMSO mix to your vortexing aqueous buffer.

    • Target: Final solvent composition: 1% DMSO / 9% PEG400 / 90% Buffer.[1]

Quantitative Comparison of Solvents:

SolventSolubility (approx.[1][3][4][5][6][7][8][9][10] at 25°C)Biological CompatibilityRecommendation
Water (pH 7) < 0.5 mg/mLHighPoor (Solute remains neutral)
DMSO > 50 mg/mLLow (< 0.1-1% tolerance)Excellent (Primary Stock)
PEG 400 ~ 10-20 mg/mLModerate (< 10-20%)Good (Intermediate Cosolvent)
Ethanol ~ 5-10 mg/mLModerateFair (Volatile, evaporation risk)
Issue 2: "I need a high concentration (>10 mM) in water for a reaction."

Diagnosis: At neutral pH, the -NH group on the pyrazole ring is protonated (neutral form). To dissolve it at high concentrations in water, you must convert it to its salt form (nitropyrazolate anion).

Solution: pH Switching (Salt Formation) The pKa of 4-nitropyrazole is approximately 9.6 [1].[1] To achieve >99% ionization (solubility), the pH must be at least


.

Protocol:

  • Calculate Molar Equivalent: Weigh your nitropyrazole. Calculate moles.

  • Alkaline Dissolution: Add 0.95 equivalents of 1M NaOH or KOH.

    • Note: Do not add excess base initially to avoid hydrolysis of other functional groups.[1]

  • Sonication: Sonicate for 5-10 minutes. The solution should turn clear and potentially yellow (characteristic of the nitropyrazolate anion).

  • Back-Titration (Optional): If your reaction requires neutral pH, you cannot use this method directly as it will reprecipitate.[1] Instead, use this salt solution as a reagent that is consumed immediately.

Module 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this to screen multiple derivatives for bioassay suitability.[1]

Materials:

  • 10 mM DMSO stock of Nitropyrazole.[1]

  • PBS (pH 7.4).[4]

  • 96-well plate (UV-transparent).[1]

  • Plate reader (UV/Vis).

Workflow:

  • Dispense: Add 196

    
    L of PBS to plate wells.
    
  • Spike: Add 4

    
    L of DMSO stock (Final: 200 
    
    
    
    M, 2% DMSO).
  • Mix: Shake at 300 rpm for 2 hours at room temperature.

  • Read (Turbidimetry): Measure Absorbance at 620 nm (non-absorbing region for nitropyrazoles).

    • Interpretation: High OD620 indicates precipitation.[1]

  • Filter & Quantify: Filter the supernatant (0.45

    
    m) and measure UV absorbance at 
    
    
    
    (typically 280-320 nm for nitropyrazoles) against a standard curve.
Protocol B: Cyclodextrin Complexation

Use this for animal formulations to avoid organic solvents.[1]

Mechanism: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the lipophilic nitropyrazole core, while the hydrophilic exterior ensures water solubility [2].[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add excess nitropyrazole solid to the solution.[1]

  • Autoclave (if stable) or stir vigorously at 50°C for 4 hours.

  • Filter (0.22

    
    m) to remove uncomplexed solid.[1]
    
  • Analyze filtrate concentration by HPLC.[1]

    • Expectation: Solubility often increases 10-50 fold compared to pure water.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my nitropyrazole turn yellow in basic buffer? A: This is normal. The deprotonation of the pyrazole -NH group creates a delocalized anion.[1] This extended conjugation system absorbs light at a longer wavelength (bathochromic shift), often resulting in a yellow color. It does not necessarily indicate degradation, but check purity via HPLC if unsure.

Q2: Can I use DMSO stocks stored at -20°C? A: Yes, but nitropyrazoles can crystallize out of DMSO at low temperatures if the concentration is near saturation.[1]

  • Fix: Always vortex and visually inspect the tube after thawing.[1] If crystals are visible, warm to 37°C until fully redissolved before pipetting.

Q3: Is the nitro group unstable in aqueous buffers? A: Generally, the nitro group on a pyrazole ring is chemically stable to hydrolysis at pH 2-10.[1] However, it is susceptible to reduction (to an amine) if reducing agents like DTT or TCEP are present in your buffer.

  • Recommendation: Avoid strong reducing agents in your assay buffer unless necessary.[1]

References

  • PubChem. (2025).[1][11][12] 4-Nitropyrazole Compound Summary (CID 16376).[1] National Library of Medicine.[1] [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

Sources

Optimization

Crystallization techniques for oily nitropyrazole derivatives

Technical Support Center: Crystallization of Oily Nitropyrazole Derivatives Case ID: NP-CRYST-001 Assigned Specialist: Senior Application Scientist, Crystallization Process Development Status: Open Subject: Overcoming Li...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Oily Nitropyrazole Derivatives

Case ID: NP-CRYST-001 Assigned Specialist: Senior Application Scientist, Crystallization Process Development Status: Open Subject: Overcoming Liquid-Liquid Phase Separation (Oiling Out) in Low-Melting Nitrogen Heterocycles

Executive Summary

Nitropyrazole derivatives (e.g., 3-nitropyrazole, 4-nitropyrazole, and their alkylated or azido-analogs) present a unique crystallization challenge. Their high lipophilicity combined with low melting points (often 80–110 °C, making them "melt-cast" candidates) creates a thermodynamic propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide moves beyond basic textbook recrystallization.[1] It treats the crystallization vessel as a thermodynamic system where we must suppress the formation of a stable oil phase to favor the metastable nucleation of the solid crystal lattice.

Part 1: Diagnostic & Strategy (The "Why")

Before attempting a protocol, you must diagnose the type of oiling out you are experiencing.[2]

The Two Types of Oiling Out
FeatureScenario A: Kinetic Oiling Out Scenario B: Thermodynamic LLPS
Cause Supersaturation is generated too fast; the system crashes into an amorphous oil before nuclei can form.The system enters a stable "miscibility gap" where the oil phase is thermodynamically more stable than the solution.
Impurity Role Impurities act as "plasticizers," lowering the melting point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) of the solid below the crystallization temperature (

).
Impurities may widen the miscibility gap, but the gap exists even in pure systems due to solvent incompatibility.
Visual Cue Oil droplets form but eventually harden into a solid mass if left undisturbed.[2][3]Oil droplets persist indefinitely or coalesce into a separate liquid layer without solidifying.
Fix Seeding & Slow Cooling (Control Kinetics)Change Solvent System (Alter Thermodynamics)

Part 2: Standard Operating Procedures (SOPs)

Protocol A: The "Dual-Solvent Displacement" Method

Best for: 3-nitropyrazole, 4-nitropyrazole, and N-alkyl derivatives prone to kinetic oiling out.

Principle: Instead of cooling a hot saturated solution (which risks hitting the oiling boundary), we use isothermal antisolvent addition to ride the metastable zone width (MSZW).

Reagents:

  • Solvent (Good): Ethanol (EtOH) or Ethyl Acetate (EtOAc).[4]

  • Antisolvent (Poor): Water (for EtOH) or n-Heptane (for EtOAc).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude nitropyrazole in the minimum amount of Good Solvent at 40–50 °C. Do not boil.

  • Filtration: Perform a hot filtration (0.45 µm PTFE) to remove insoluble heterogeneous nuclei (dust/metal particles) that trigger uncontrolled precipitation.

  • The "Cloud Point" Titration:

    • Maintain temperature at 40 °C.

    • Add Antisolvent dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical Step: Add a few drops of Good Solvent to just clear the solution again. You are now at the edge of the metastable zone.

  • Seeding (The Nucleation Trigger):

    • Add 0.5–1.0 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the glass wall or withdraw a drop to a watch glass, let it evaporate to solid, and use that as seed.

  • Maturation (Ostwald Ripening):

    • Hold at 40 °C for 60 minutes. Ensure the seeds do not dissolve.

  • Controlled Dosing:

    • Slowly dose the remaining Antisolvent (ratio 1:3 or 1:4 vs Good Solvent) over 4–6 hours.

    • Cool to 5 °C only after the suspension is thick with solids.

Protocol B: Melt Crystallization (Solvent-Free)

Best for: High-purity melt-cast explosives (e.g., DNP analogs) or when solvents are trapped in the lattice.

Principle: Nitropyrazoles are often energetic materials designed to melt. We can use this to our advantage by melting the oil and cooling it extremely slowly to favor the thermodynamic polymorph.

  • Melting: Heat the oily crude to 5–10 °C above its theoretical melting point.

  • Phase Wash: If an aqueous impurity layer separates, decant it immediately.

  • Nucleation: Cool the melt to

    
    . Add seeds.
    
  • Annealing: Cycle the temperature

    
     around the set point for 2 hours. This melts small, imperfect crystallites and deposits them onto larger, purer crystals.
    

Part 3: Visualizing the Process

Workflow 1: Decision Logic for Oiling Out

Use this logic gate to determine your next move when you see oil droplets.

OilingOutLogic Start Observation: Oiling Out Occurred CheckTemp Check Temperature vs. Melting Point (Tm) Start->CheckTemp IsHot Temp > Tm of Pure Solid? CheckTemp->IsHot IsCold Temp < Tm of Pure Solid? IsHot->IsCold No ActionMelt Normal Behavior. This is Melt Phase Separation. Cool slowly to < Tm. IsHot->ActionMelt Yes ImpurityCheck Impurity Assessment IsCold->ImpurityCheck Oil formed below Tm ActionPurify Impurities acting as solvent. Perform Column/Charcoal cleanup before crystallization. ImpurityCheck->ActionPurify Purity < 85% ActionSolvent Thermodynamic Miscibility Gap. CHANGE SOLVENT SYSTEM. (e.g., Switch MeOH -> EtOAc) ImpurityCheck->ActionSolvent Purity > 95%

Caption: Diagnostic logic for distinguishing between melt-phase separation, impurity-driven oiling, and thermodynamic miscibility gaps.

Part 4: Troubleshooting & FAQs

Q1: The oil eventually solidifies, but it’s a sticky, amorphous glass. How do I fix this? A: This is "crash cooling." You trapped the solvent inside the amorphous lattice.

  • The Fix: Perform a Slurry Conversion . Take your sticky solid, suspend it in a non-solvent (e.g., heptane or cold ether), and stir vigorously for 12–24 hours. The mechanical energy + low solubility will force the amorphous solid to reorganize into a crystalline lattice and expel the trapped solvent.

Q2: I am using Ethanol/Water, but the crystals are solvates (hydrates). A: Nitropyrazoles are strong hydrogen bond acceptors. If water is incorporated into the lattice (pseudopolymorphism), switch to a non-coordinating solvent system.

  • Recommendation: Try Toluene/Heptane . Toluene interacts via

    
    -
    
    
    
    stacking with the pyrazole ring, often stabilizing a specific anhydrous polymorph, while Heptane acts as a true antisolvent.

Q3: My compound is an energetic material (explosive). Are there safety concerns with oiling out? A: YES. Oiling out concentrates impurities. If those impurities are unstable byproducts, the oil phase can become more sensitive to shock or friction than the solid.

  • Protocol: Never scrape/scratch an oiled-out energetic material vigorously. Re-dissolve by adding more solvent and heating gently, then attempt the "Dual-Solvent Displacement" protocol.

Part 5: Data Reference Table

Solubility & Solvent Selection for 3/4-Nitropyrazoles

SolventSolubility PotentialRisk FactorRecommended Use
Methanol Very HighSolvatesInitial dissolution for crude cleanup.
Ethanol HighOiling Out (if water added too fast)Standard recrystallization (with seeding).
Ethyl Acetate ModerateLowExcellent for evaporative crystallization.
Toluene Moderate/Low

-Stacking Inclusion
Polymorph control; producing anhydrous forms.
Water Very LowHydrolysis (rare)Antisolvent only.
Chloroform HighToxicity/SolvateAvoid (traps easily in lattice).[1]

References

  • Benchchem. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." Benchchem Protocols. Link

  • Klapötke, T. M., et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules, vol. 28, no.[5][6] 18, 2023.[6] Link

  • Zhang, T., et al. "Synethsis and characterization of 3-nitropyrazole and its salts." Journal of Molecular Liquids, 2021.[7] Link

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Remedies." Crystallization Technical Guides. Link

  • University of Fribourg. "Guide for Crystallization of Organic Compounds." X-Ray Service Guides. Link

Sources

Troubleshooting

Troubleshooting low conversion rates in pyrazole nitro-reduction

Technical Support Center: Pyrazole Nitro-Reduction Optimization Executive Summary The reduction of nitro groups on pyrazole scaffolds is notoriously deceptive. While theoretically simple, these reactions frequently stall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Nitro-Reduction Optimization

Executive Summary

The reduction of nitro groups on pyrazole scaffolds is notoriously deceptive. While theoretically simple, these reactions frequently stall at 50–60% conversion or yield complex mixtures of azo/hydrazo intermediates. The primary culprit is rarely the catalyst quality, but rather the coordination chemistry of the pyrazole ring itself.

This guide moves beyond generic "check your pressure" advice. We address the mechanistic root causes: catalyst poisoning by the product (amine) and tautomeric interference .

Part 1: Diagnostic Logic Flow

Before altering parameters randomly, use this logic tree to identify the specific failure mode of your experiment.

TroubleshootingFlow Figure 1: Diagnostic Logic for Nitropyrazole Reduction Failure node_start START: Reaction Stalled/Low Yield node_check_conv Check Conversion Profile node_start->node_check_conv node_stall Stalls at ~50-60% node_check_conv->node_stall Fast start, then stops node_slow Slow from start (<10%) node_check_conv->node_slow Sluggish throughout node_poison DIAGNOSIS: Product Inhibition (Amine Poisoning) node_stall->node_poison node_solubility DIAGNOSIS: Solubility Limit (Substrate Encapsulation) node_slow->node_solubility node_acid SOLUTION: Add 1.1 eq. HCl or AcOH to protonate the amine node_poison->node_acid node_solvent SOLUTION: Switch to THF/MeOH or increase Temp node_solubility->node_solvent node_method Consider Fe/AcOH or Transfer Hydrogenation node_acid->node_method If fails node_solvent->node_method If fails

Part 2: Critical Troubleshooting (Q&A Format)

Issue 1: The "50% Conversion" Stall

Q: My hydrogenation (Pd/C, H2) starts fast but stops dead at ~50% conversion. Adding more catalyst doesn't help. Why?

The Mechanistic Cause: You are experiencing Product Inhibition (Self-Poisoning). Unlike simple nitrobenzenes, aminopyrazoles are potent ligands. As the reaction proceeds, the newly formed amino group (


) and the pyrazole ring nitrogens compete with the nitro group for active sites on the Palladium surface. The amine binds irreversibly to the Pd, deactivating it.

The Fix: The "Acid Effect" You must prevent the amine from coordinating to the metal.[1]

  • Protocol: Add 1.0–1.5 equivalents of acid (relative to the substrate) to the reaction mixture.

  • Recommended Acids: Methanesulfonic acid (MsOH), HCl (1M in ether/dioxane), or Acetic Acid.

  • Mechanism: Protonation (

    
    ) eliminates the lone pair's ability to bind to the Pd catalyst, keeping active sites free for H2 activation.
    

Warning: If your substrate is acid-sensitive, use Ammonium Formate transfer hydrogenation (see below) instead of direct H2 gas.

Issue 2: Solubility Mismatches

Q: I see solid precipitating on the catalyst. Is this the product?

The Mechanistic Cause: Nitropyrazoles are often poorly soluble in alcohols (MeOH/EtOH), while the amine products are highly soluble. Conversely, in non-polar solvents, the amine may crash out. If the substrate or product precipitates onto the catalyst (encapsulation), the reaction halts due to mass transfer limitations.

The Fix: Solvent Screening Use the table below to select the optimal solvent system based on your substrate's lipophilicity.

Substrate TypeRecommended Solvent SystemAdditiveWhy?
Simple Nitropyrazole Methanol or EthanolAcOH (5%)High solubility of amine product; acid prevents poisoning.
Lipophilic/Greasy THF : Methanol (1:1)HCl (1 eq)THF dissolves the nitro-substrate; MeOH aids proton transfer.
Acid-Sensitive EtOAc or THFNoneUse Fe/AcOH or Zn/NH4Cl instead of Pd/C.
Water Soluble WaterNaHCO3 (buffer)Use Transfer Hydrogenation (Formate).
Issue 3: Impurity Formation (Colored Spots)

Q: The reaction is complete, but the solution is dark red/orange, and I see a "running" spot on TLC.

The Mechanistic Cause: This indicates the formation of Azo (


) or Hydrazo  (

) dimers. This occurs when the reduction intermediate (nitroso) reacts with the amine product instead of being reduced further.

The Fix:

  • Increase Pressure: Higher H2 pressure favors the reduction of the nitroso intermediate over the coupling side-reaction.

  • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) . Pt is less prone to arresting at the hydroxylamine/azo stage for halogenated aromatics.

Part 3: Validated Experimental Protocols

Method A: The "Gold Standard" Acidic Hydrogenation

Best for: Clean substrates, scaling up, avoiding metal waste.

  • Setup: Charge a flask with Nitropyrazole (1.0 eq) and Methanol (10–20 volumes).

  • Additive: Add HCl (1.2 eq) (e.g., 1.25 M in MeOH). Crucial Step.

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

    • Note: Add catalyst under Argon/Nitrogen flow to prevent ignition.

  • Reaction: Purge with H2 (balloon or 3 bar). Stir vigorously at RT for 2–4 hours.

  • Workup: Filter through Celite. Concentrate. The product will be the Hydrochloride salt (

    
    ).
    
    • To freebase: Dissolve in water, neutralize with NaHCO3, extract with EtOAc/THF.

Method B: Iron-Mediated Reduction (Modified Bechamp)

Best for: "Stubborn" substrates, sulfur-containing molecules (which poison Pd), or when H2 gas is unavailable.

  • Setup: Dissolve Nitropyrazole (1.0 eq) in Acetic Acid : Ethanol (1:4) .

  • Reagent: Add Iron Powder (5.0 eq) (fine mesh, <325 mesh is best).

  • Activation: Add Ammonium Chloride (saturated aq. solution, 1 mL/g substrate) .

  • Reaction: Heat to 60–70°C for 1–3 hours. Monitor TLC.

  • The "Emulsion-Free" Workup (Critical):

    • Standard workups fail here due to iron sludge.

    • Step 1: Dilute with EtOAc.

    • Step 2: Add Celite and stir for 5 mins.

    • Step 3: Filter through a Celite pad.

    • Step 4: Wash the filtrate with 10% EDTA solution or Sodium Potassium Tartrate (Rochelle's Salt). This sequesters dissolved Iron(III) and breaks the emulsion.

Part 4: Safety & Hazard Analysis

  • Explosivity: Low molecular weight nitropyrazoles (especially 1-nitropyrazole ) are energetic materials.[2] They can detonate under shock or high heat. Never distill these compounds to dryness.

  • Exotherm: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On a scale >5g, add the hydrogen source or catalyst slowly and use active cooling.

  • Pyrophoricity: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent (toluene) before exposing it to air/hydrogen mixtures.

References

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Effect of Acid:[1][3][4][5][6] Maegawa, T., et al. "Efficient and Practical Catalytic Hydrogenation of Heteroaromatic Compounds using Pd/C in the Presence of Acid." Tetrahedron, 2007.

    • Mechanism:[7][8] Kulla, H., et al. "Poisoning of Pd–carbon catalysts by sulphur and nitrogen compounds." J. Chem. Technol. Biotechnol., 1998.[5]

  • Iron Reduction Protocols (Bechamp Modification)

    • Fe/AcOH Method: "Reduction of Nitro Compounds to Amines."[3][8][9][10] Organic Syntheses, Coll. Vol. 5, p. 829.

    • Workup Optimization: "Emulsion-free workup of iron reductions using Rochelle's Salt." Org.[8][11] Process Res. Dev., 2010.

  • Transfer Hydrogenation

    • Ammonium Formate/Pd: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions." Synthesis, 1988.

  • Safety of Nitropyrazoles

    • Energetic Properties:[2] "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." PMC (NIH), 2019.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Fragmentation Patterns of N-Alkylated Nitropyrazoles

The following guide is a comprehensive technical resource designed for researchers and analytical scientists characterizing N-alkylated nitropyrazoles using LC-MS/MS. Executive Summary & Analytical Challenge N-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists characterizing N-alkylated nitropyrazoles using LC-MS/MS.

Executive Summary & Analytical Challenge

N-alkylated nitropyrazoles are critical scaffolds in the development of energetic materials, agrochemicals, and pharmaceuticals. A persistent analytical challenge is the differentiation of regioisomers—specifically distinguishing between 1-alkyl-3-nitro , 1-alkyl-4-nitro , and 1-alkyl-5-nitropyrazoles .

While these isomers share identical molecular weights and similar polarity, their behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) differs fundamentally due to the proximity of the nitro group to the N-alkyl substituent. This guide delineates the mechanistic "Ortho Effect" that serves as the primary diagnostic tool for identification.

Core Fragmentation Mechanisms

To interpret the spectra accurately, one must understand the two competing fragmentation pathways driven by the nitro group:

  • Direct Nitro Loss (Universal):

    • 
      NO
      
      
      
      Loss (46 Da):
      Homolytic cleavage of the C-N bond, yielding a radical cation
      
      
      .
    • 
      NO Loss (30 Da):  Rearrangement of the nitro group to a nitrite ester followed by loss of NO, yielding 
      
      
      
      .
  • The "Ortho Effect" (Diagnostic for 5-Nitro Isomers):

    • 
      OH Loss (17 Da):  Occurs only when the nitro group is spatially adjacent to the N-alkyl group (i.e., the 1,5-substitution pattern). The nitro oxygen abstracts a hydrogen from the 
      
      
      
      -carbon of the alkyl chain, eliminating a hydroxyl radical.

Detailed Isomer Comparison

A. 1-Alkyl-5-Nitropyrazoles (The "Ortho" Isomer)

This isomer is chemically distinct because the nitro group at position 5 is sterically crowded against the alkyl group at position 1.

  • Primary Diagnostic Ion:

    
    . The loss of 
    
    
    
    OH is the base peak or a highly abundant fragment at low-to-medium collision energies.
  • Secondary Fragments:

    • Following OH loss, the ion often loses CO (28 Da) , confirming the formation of a rearranged intermediate (often proposed as a ketene-like structure).

    • Pathway:

      
      .
      
B. 1-Alkyl-3-Nitropyrazoles & 1-Alkyl-4-Nitropyrazoles

In these isomers, the nitro group is distant from the N-alkyl substituent, preventing the intramolecular hydrogen abstraction required for OH loss.

  • Primary Diagnostic Ion:

    
     (Loss of NO
    
    
    
    ) and
    
    
    (Loss of NO).
  • Differentiation:

    • Absence of OH Loss: The spectrum is devoid of the

      
       peak.
      
    • 3-Nitro vs. 4-Nitro: These are best distinguished by Retention Time (RT) or subtle differences in the ratio of NO/NO

      
       loss. 4-nitropyrazoles, being more symmetric and conjugated, often yield a more stable molecular ion and a dominant 
      
      
      
      fragment compared to the 3-nitro isomer.
Summary of Diagnostic Transitions (Table 1)
Isomer TypeKey Structural FeaturePrimary Diagnostic Transition (Loss)Secondary TransitionDiagnostic Reliability
1-Alkyl-5-Nitro Nitro adjacent to N-Alkyl[M+H] → [M-16]⁺ (Loss of OH)*[M-17] → [M-45] (Loss of CO)High (Unique Mechanism)
1-Alkyl-3-Nitro Nitro meta to N-Alkyl[M+H] → [M-46]⁺ (Loss of NO₂)[M+H] → [M-30]⁺ (Loss of NO)Medium (Shared with 4-nitro)
1-Alkyl-4-Nitro Nitro para to N-Alkyl[M+H] → [M-46]⁺ (Loss of NO₂)Ring Cleavage (HCN)Medium (Shared with 3-nitro)

*Note: While the radical loss is 17 Da (OH), in positive mode ESI this manifests as a peak at M-17.

Visualization of Fragmentation Pathways[1][2][3]

Diagram 1: The Ortho Effect Mechanism (1-Methyl-5-Nitropyrazole)

This diagram illustrates the specific hydrogen transfer that enables the diagnostic loss of OH.

OrthoEffect Figure 1: Diagnostic 'Ortho Effect' Fragmentation Pathway for 1-Alkyl-5-Nitropyrazoles M_Protonated Precursor [M+H]+ (m/z 128 for 1-Me-5-Nitro) Transition_State H-Transfer Transition State (Nitro O abstracts Methyl H) M_Protonated->Transition_State CID Activation Frag_OH Fragment [M+H - OH]+ (m/z 111) Transition_State->Frag_OH - OH• (17 Da) (Ortho Effect) Frag_CO Fragment [M+H - OH - CO]+ (m/z 83) Frag_OH->Frag_CO - CO (28 Da)

Diagram 2: Decision Tree for Isomer Identification

A logical workflow for classifying an unknown nitropyrazole derivative.

DecisionTree Start Unknown N-Alkyl Nitropyrazole Acquire MS2 Spectrum Check_OH Is peak [M-17]+ present? (Loss of OH) Start->Check_OH Is_5Nitro Identify as: 1-Alkyl-5-Nitropyrazole Check_OH->Is_5Nitro YES (Significant Abundance) Check_NO2 Major loss is NO2 (46 Da) or NO (30 Da)? Check_OH->Check_NO2 NO (Trace/Absent) Confirm_5 Confirm with secondary loss of CO (28 Da) from [M-17] Is_5Nitro->Confirm_5 Is_34Nitro Identify as: 1-Alkyl-3- or 4-Nitropyrazole Check_NO2->Is_34Nitro YES Differentiate Differentiation requires: 1. Chromatographic Separation (RT) 2. Reference Standards Is_34Nitro->Differentiate

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in your data, follow this protocol. The "self-validating" aspect relies on monitoring the ratio of diagnostic ions to the molecular ion.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: 1-alkyl-5-nitropyrazoles typically elute later than 3- or 4-isomers on C18 due to shielding of the nitro group's polarity by the adjacent alkyl group (reduced dipole moment).

Step 2: MS Parameters (ESI+)
  • Mode: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 40 eV).

    • Why? The "Ortho Effect" (OH loss) is often a lower-energy channel than the radical NO2 cleavage. A CE ramp ensures you capture both the diagnostic OH loss and the structural backbone fragmentation.

Step 3: Validation Criteria
  • Intensity Check: The precursor [M+H]+ must be stable at 0 eV.

  • Ortho-Confirmation: If characterizing a putative 5-nitro isomer, the [M-17]/[M+H] ratio should decrease as CE increases (as the fragment further degrades to [M-17-28]), whereas NO2 loss peaks often increase with CE.

References

  • Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

    • Key citation for the "ortho effect" mechanism and fragment
  • NIST Mass Spectrometry Data Center. 1H-Pyrazole, 4-nitro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • Source for 4-nitropyrazole fragmentation patterns (NO2 loss).[2]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Chromatography A.
  • University of Arizona. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

    • General grounding for ESI fragment

Sources

Comparative

Unambiguous Validation of N1-Substituted Pyrazole Regiochemistry: A Comparative Guide to NOESY and Orthogonal NMR Modalities

In medicinal chemistry, the pyrazole ring is a ubiquitous pharmacophore. However, the synthesis of N1-substituted pyrazoles—whether via the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines or the...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the pyrazole ring is a ubiquitous pharmacophore. However, the synthesis of N1-substituted pyrazoles—whether via the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines or the direct alkylation of tautomeric 1H-pyrazoles—notoriously yields mixtures of regioisomers (e.g., 1,3- vs. 1,5-disubstituted variants)[1]. Because the spatial projection of substituents dictates target-binding affinity and pharmacokinetics, unambiguous regiochemical assignment is a non-negotiable quality control milestone.

As an Application Scientist, I frequently audit analytical workflows for structural verification. While standard 1D


H NMR provides baseline chemical shift data, it is insufficient for definitive regiochemical assignment. This guide objectively compares the gold-standard 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  against alternative modalities like 1D Selective NOE, 2D HMBC, and X-Ray Crystallography. Furthermore, it establishes a self-validating experimental protocol to eliminate false negatives during isomer assignment.

The Mechanistic Challenge & Causality of Detection

The core challenge in pyrazole characterization is distinguishing between the 1,3-isomer and the 1,5-isomer. The analytical logic relies on two distinct physical phenomena: through-space proximity and through-bond scalar coupling .

  • Through-Space Causality (NOESY): NOESY relies on dipole-dipole cross-relaxation. The intensity of the Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the distance between two nuclei (

    
    ). In a 1,5-disubstituted pyrazole, the N1-alkyl group (e.g., N-CH
    
    
    
    ) is spatially adjacent (< 5 Å) to the C5-substituent or C5-proton, manifesting as a distinct cross-peak[2]. In the 1,3-isomer, the distance exceeds the NOE threshold, resulting in a silent spectrum at those coordinates.
  • Through-Bond Causality (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) detects scalar couplings (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). A 
    
    
    
    correlation between the N1-alkyl protons and the annular C5 carbon provides an orthogonal, through-bond confirmation of the structural framework.

Comparative Performance of Analytical Modalities

To architect a robust analytical workflow, one must understand the operational trade-offs of each technique. The table below compares NOESY against its primary alternatives.

Analytical ModalityPrimary MechanismSensitivity (Sample Req.)Acquisition TimeRegiochemical AssignmentKey Limitations
2D NOESY Through-space dipole-dipole cross-relaxation (< 5 Å)Medium (~5–10 mg)2–12 hoursDefinitive (via N1-R to C5 proximity)Susceptible to spin diffusion at long mixing times; NOE zero-crossing in mid-sized molecules.
1D Selective NOE Through-space dipole-dipole cross-relaxation (< 5 Å)High (~1–5 mg)10–30 minsDefinitive & Quantitative Requires an isolated excitation target; spectral overlap invalidates results.
2D HMBC Through-bond scalar coupling (

,

)
Low (~10–20 mg)4–16 hoursOrthogonal Confirmation Ambiguity between

and

couplings without a rigorous HSQC baseline.
X-Ray Crystallography Electron density mapping (3D atomic coordinates)Variable (Single crystal)Days to weeksAbsolute Truth Severe crystallization bottleneck; does not represent solution-state dynamics.

Structural Validation Logic

The most robust analytical pipelines do not rely on a single modality. Because a "missing" NOESY cross-peak (indicating a 1,3-isomer) could theoretically be an artifact of poor relaxation dynamics, HMBC must be employed as a positive control.

G A N1-Substituted Pyrazole Mixture (1,3- vs 1,5-Isomers) B 1H & 13C NMR + HSQC (Chemical Shift Assignment) A->B Structural triage C 2D NOESY (Through-Space Proximity <5Å) B->C Primary validation D 2D HMBC (Through-Bond 3J_CH) B->D Orthogonal validation E 1,5-Isomer Confirmed (Strong N1-R to C5-H NOE) C->E Cross-peak present F 1,3-Isomer Confirmed (No N1-R to C5-H NOE) C->F Cross-peak absent D->E 3J_CH (N1-R to C5) D->F 3J_CH (N1-R to C3)

Logical workflow for orthogonal NMR validation of pyrazole regiochemistry.

Self-Validating Experimental Protocol: NOESY & HMBC Workflow

To ensure high-fidelity data, the following protocol integrates internal checks to prevent false negatives and artifacts.

Phase 1: Sample Preparation
  • Step 1: Solvent Selection & Degassing. Dissolve ~10 mg of the highly purified pyrazole in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
    • Causality Check: Dissolved paramagnetic oxygen accelerates

      
       relaxation, competing with the cross-relaxation pathways that generate the NOE signal. Degassing the sample via three freeze-pump-thaw cycles ensures maximum NOE enhancement and prevents signal quenching.
      
Phase 2: Baseline Calibration
  • Step 2: Inversion Recovery (

    
    ) Measurement.  Execute a standard inversion recovery sequence to determine the longitudinal relaxation time (
    
    
    
    ) of the N1-alkyl protons.
    • Causality Check: The NOESY mixing time (

      
      ) must be mathematically calibrated to the molecule's rotational correlation time (
      
      
      
      ). Setting
      
      
      maximizes the NOE buildup before "spin diffusion" (secondary, indirect NOEs) occurs, which could falsely suggest proximity. For small pyrazoles (<1000 Da),
      
      
      is typically 300–500 ms.
Phase 3: Acquisition
  • Step 3: 2D NOESY Acquisition. Run the NOESY pulse sequence using the optimized

    
    . Ensure a minimum of 256 
    
    
    
    increments to maintain high resolution in the indirect dimension, preventing cross-peak overlap.
  • Step 4: Orthogonal HMBC Acquisition. Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
    • Causality Check: NOESY provides a positive confirmation for the 1,5-isomer. However, a negative NOESY result for the 1,3-isomer is an absence of data. HMBC provides positive through-bond confirmation for both isomers, making the combined system self-validating.

Phase 4: Data Interpretation
  • Step 5: Cross-Peak Analysis. In the NOESY spectrum, identify the F2/F1 intersection between the N1-substituent (e.g., N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the pyrazole ring protons. A strong cross-peak confirms the 1,5-regioisomer[2]. Validate this by checking the HMBC spectrum for a corresponding 
    
    
    
    correlation between the N1-substituent protons and the C5 carbon.

Conclusion

While X-ray crystallography remains the absolute truth for structural determination, it is often bottlenecked by crystallization requirements. For solution-state analysis, 2D NOESY is the definitive primary modality for assigning pyrazole regiochemistry. However, to maintain strict scientific integrity and avoid the pitfalls of relaxation artifacts, NOESY must be calibrated via


 measurements and orthogonally validated using 2D HMBC.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. 1

  • Organic & Biomolecular Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing.

  • National Institutes of Health (PMC). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. NIH. 2

  • Organic & Biomolecular Chemistry. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. 3

Sources

Validation

Optimizing Ether Linkers in Pyrazole Scaffolds: Phenoxyethyl vs. Phenoxypropyl

Executive Summary In medicinal chemistry, the linker connecting a pharmacophore (such as a pyrazole) to a lipophilic tail (phenoxy group) is rarely just an inert spacer. It is a critical determinant of binding thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the linker connecting a pharmacophore (such as a pyrazole) to a lipophilic tail (phenoxy group) is rarely just an inert spacer. It is a critical determinant of binding thermodynamics, metabolic stability, and oral bioavailability. This guide compares two of the most common ether linkers—phenoxyethyl (


)  and phenoxypropyl (

)
—specifically within the context of pyrazole-based inhibitors (e.g., for kinases like c-Met, ALK, or TGF-

).

Key Takeaway: The phenoxyethyl linker is generally preferred for maximizing binding affinity in restricted pockets due to lower entropic costs and favorable "even-chain" folding. However, the phenoxypropyl linker offers superior metabolic stability and can access deeper hydrophobic sub-pockets, albeit at the cost of higher lipophilicity and solubility challenges.

Structural & Conformational Analysis

The choice between an ethyl and a propyl linker fundamentally alters the vector of the attached phenyl ring and the entropy of the system.

The "Odd-Even" Effect
  • Phenoxyethyl (

    
    ):  The two-carbon chain often adopts a gauche conformation that allows the pyrazole and phenyl rings to fold back or sit in a specific "kinked" geometry. In many kinase hinge-binding regions, this length is optimal for placing the phenyl ring into the hydrophobic "back pocket" (Gatekeeper region) without steric clashing.
    
  • Phenoxypropyl (

    
    ):  The three-carbon chain introduces additional rotatable bonds. While this allows for a more "extended" reach, it incurs a higher entropic penalty  (
    
    
    
    ) upon binding. To fix the molecule in the active site, the protein must pay a higher energy cost to freeze these degrees of freedom, which can reduce overall potency unless the enthalpic gain (
    
    
    ) from new interactions is significant.
Comparative Physicochemical Profile[1][2][3][4]
FeaturePhenoxyethyl (

)
Phenoxypropyl (

)
Impact on Drug Design
Rotatable Bonds 34

has higher entropy penalty upon binding.
Lipophilicity (cLogP) LowerHigher (+0.5 approx)

increases permeability but risks solubility issues.
Conformation Kinked/FoldedExtended/Flexible

often preferred for compact kinase pockets (e.g., TGF-

).
Metabolic Stability ModerateHigh

hinders CYP450 access to the ether oxygen.

Experimental Performance Data

The following data summarizes trends observed in SAR (Structure-Activity Relationship) studies involving pyrazole scaffolds, specifically highlighting the trade-off between potency and stability.

Case Study A: Kinase Inhibition Potency (TGF- R1)

In a study of 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles (analogous to pyrazole cores), researchers compared linker lengths for binding affinity.

  • Observation: The ethylene linkage (

    
    ) significantly enhanced activity compared to methylene (
    
    
    
    ).
  • Critical Drop: Extending to the n-propyl linkage (

    
    ) decreased activity .
    
  • Mechanistic Insight: The propyl linker was too flexible, preventing the terminal phenyl group from maintaining the rigid orientation required to form

    
    -stacking interactions within the ATP-binding pocket.
    
Case Study B: Metabolic Stability (Prodrug Models)

Stability against enzymatic hydrolysis and oxidative dealkylation is a major differentiator. A comparative study on amino acid prodrugs utilizing ether linkers revealed a distinct stability advantage for propyl chains.[1]

Linker TypeChemical Stability (

at pH 7.4)
Enzymatic Stability (Liver Homogenate)
Ethoxy (

)
< 6 hoursRapid degradation (High Clearance)
Propoxy (

)
> 12 hours High Stability (Low Clearance)

Interpretation: The steric bulk of the extra methylene group in the propyl linker hinders the approach of metabolic enzymes (esterases or CYP450s) to the ether oxygen, protecting it from


-dealkylation.

Decision Logic for Linker Selection

Use the following logic flow to determine the optimal linker for your pyrazole lead candidate.

LinkerSelection Start Start: Optimization Goal Potency Maximize Potency (Restricted Pocket) Start->Potency Stability Maximize Metabolic Stability Start->Stability Solubility Improve Solubility Start->Solubility Decision1 Check Crystal Structure Potency->Decision1 Decision2 Check Microsomal Stability Stability->Decision2 Ethyl Select PhenoxyETHYL (n=2) Solubility->Ethyl Lower LogP Decision1->Ethyl Compact/Folded Required Propyl Select PhenoxyPROPYL (n=3) Decision1->Propyl Deep Pocket Access Needed Decision2->Propyl Block O-Dealkylation

Figure 1: Decision matrix for selecting between phenoxyethyl and phenoxypropyl linkers based on SAR priorities.

Synthetic Protocols

The formation of these ether linkers on a pyrazole core is most reliably achieved via the Mitsunobu Reaction . This protocol ensures regioselectivity (typically


-alkylation or 

-alkylation depending on the tautomer) and avoids the harsh conditions of standard

reactions which can degrade sensitive pyrazole substituents.
Protocol: Mitsunobu Coupling for Pyrazole Ethers

Objective: Synthesize a phenoxyalkyl-pyrazole via coupling of a hydroxypyrazole and a phenoxy-alcohol.

Reagents:

  • Substrate A: Hydroxy-pyrazole derivative (1.0 equiv)

  • Substrate B: Phenoxyethanol (

    
    ) or Phenoxypropanol (
    
    
    
    ) (1.2 equiv)
  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the Hydroxy-pyrazole (Substrate A), Phenoxy-alcohol (Substrate B), and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[2][3]
    
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation (hydrazine derivatives).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS.

    • Note: If conversion is low for the propyl linker due to sterics, heat to 40°C.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Visualizing the Synthesis:

Mitsunobu Reactants Reactants: Pyrazole-OH + Phenoxy-alkyl-OH (n=2 or 3) Activation Activation: Add PPh3 + DIAD (0°C) Reactants->Activation Mix in THF Intermediate Intermediate: Oxyphosphonium Ion Activation->Intermediate Betaine Formation Coupling Coupling: Nucleophilic Attack (SN2) Intermediate->Coupling Inversion of Config Product Product: Phenoxyalkyl-Pyrazole Coupling->Product + PPh3=O + DIAD-H2

Figure 2: Mitsunobu coupling workflow for ether linker synthesis.

References

  • Medicinal Chemistry Str

    
    R1 Kinase Domain. MDPI. (2025). Discusses the impact of ethylene vs propylene linkers on kinase inhibitory activity. 
    
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. (2009).[1] Provides comparative stability data for ethyl vs propyl ether linkers.[1]

  • The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. Bioorganic & Medicinal Chemistry. (2009).[4][5] Demonstrates the entropic and binding consequences of methylene spacer length (

    
     vs 
    
    
    
    ).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. PubMed Central. (2022). Detailed review of the Mitsunobu protocol used for ether synthesis.

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. (2004). Optimization of Mitsunobu conditions for difficult substrates.

Sources

Comparative

A Comparative Guide to Bioassay Validation for Pyrazole-Based Small Molecules

For researchers, scientists, and drug development professionals, the validation of bioassays for small molecules is a critical step in the journey from discovery to clinical application. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of bioassays for small molecules is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparison of bioassay validation strategies specifically tailored for pyrazole-based small molecules, a class of compounds with significant therapeutic potential. We will delve into the nuances of experimental design, data interpretation, and regulatory expectations, moving beyond a simple checklist of validation parameters to a deeper understanding of why certain assays are chosen and how to ensure their results are both reliable and reproducible.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the journey from a promising hit in a primary screen to a well-characterized lead compound is fraught with potential pitfalls. Robust bioassay validation is the cornerstone of this process, ensuring that the observed biological activity is real, specific, and accurately quantified.

This guide will compare and contrast various bioassay formats, from target-based enzymatic assays to complex cell-based phenotypic screens, providing the rationale for selecting the most appropriate method for your pyrazole-based candidate. We will explore the key validation parameters as outlined by regulatory bodies like the FDA, but with a practical focus on their application to this specific class of molecules.[4][5][6]

The Validation Imperative: Beyond a Single IC50

A common pitfall in early-stage drug discovery is an over-reliance on a single potency value (e.g., IC50) from a primary assay. True validation requires a multi-faceted approach, employing orthogonal assays to confirm the mechanism of action and rule out artifacts. This is particularly crucial for pyrazole-based compounds, which can exhibit off-target effects or interfere with assay technologies.

A well-designed validation cascade should progressively increase the biological relevance of the assays while rigorously assessing the compound's behavior.

Validation_Cascade cluster_0 Early Stage Validation cluster_1 Late Stage Validation Primary_Screen Primary Screen (e.g., HTS) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Confirm Activity Orthogonal_Assay Orthogonal Assay (Biochemical/Biophysical) Hit_Confirmation->Orthogonal_Assay Validate Mechanism Selectivity_Panel Selectivity Panel (Related Targets) Orthogonal_Assay->Selectivity_Panel Assess Specificity Cell-Based_Assay Cell-Based Assay (Target Engagement & Pathway) Selectivity_Panel->Cell-Based_Assay Cellular Potency Phenotypic_Screen Phenotypic Screen (Disease-Relevant Model) Cell-Based_Assay->Phenotypic_Screen Functional Effect

Caption: A typical validation cascade for small molecule drug discovery.

Comparing Bioassay Formats for Pyrazole-Based Molecules

The choice of bioassay is dictated by the biological question being asked. For pyrazole-based molecules, a combination of biochemical, biophysical, and cell-based assays is often necessary for a comprehensive validation package.

Assay Type Principle Advantages for Pyrazoles Disadvantages & Considerations Key Validation Parameters
Enzyme-Based Assays Measures the direct effect of the compound on the activity of a purified enzyme.- Direct measure of target engagement.- High throughput.- Mechanistic insights (e.g., mode of inhibition).- May not reflect cellular activity.- Prone to artifacts (e.g., compound aggregation, assay interference).Accuracy, Precision, Linearity, Range, Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ).[4][7]
Cell-Based Assays Measures the effect of the compound on a biological process in living cells.- More physiologically relevant.- Can assess target engagement in a cellular context.- Can reveal effects on downstream signaling pathways.- More complex and variable.- Can be difficult to deconvolute the mechanism of action.- Potential for off-target effects.Cell Health/Viability, Signal Window, Z'-factor, Reproducibility, Dose-Response Curve Fitting.[8][9]
Biophysical Assays (e.g., SPR, NMR, ITC) Directly measures the binding of the compound to the target protein.- Unambiguous confirmation of direct binding.- Provides thermodynamic and kinetic binding parameters.- Can identify weak binders (fragments).[10][11][12]- Requires purified protein.- Can be lower throughput.- May not correlate with functional activity.Binding Affinity (KD), Kinetics (ka, kd), Stoichiometry, Specificity.[13]

Deep Dive: Experimental Protocols and Data Interpretation

Enzyme Inhibition Assay: A Case Study with a Pyrazole-Based Kinase Inhibitor

Many pyrazole derivatives have been developed as kinase inhibitors.[14] A common method to validate their activity is through an in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the pyrazole compound at various concentrations to the wells of a 384-well plate.

    • Add 4 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 10.051.224[1]
Pyrazole Derivative 20.120.080.67[1]
Celecoxib (Standard)150.040.0027[1]
Indomethacin (Standard)0.11.515[1]

A lower IC50 value indicates greater inhibitory potency. A higher selectivity index for COX-2 is generally desirable for anti-inflammatory drugs to reduce gastrointestinal side effects.

Cell-Based Assay: Assessing Anticancer Activity of Pyrazole-Indole Hybrids

The anticancer activity of novel pyrazole-indole hybrids has been evaluated against various human cancer cell lines using the MTT assay.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole-indole hybrids for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation: Anticancer Activity of Pyrazole-Indole Hybrids

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)Reference
Pyrazole-Indole 7a6.1 ± 1.910.3 ± 2.115.7 ± 2.520.1 ± 3.0[15][16]
Pyrazole-Indole 7b7.9 ± 1.912.5 ± 2.318.2 ± 2.825.4 ± 3.5[15][16]
Doxorubicin (Standard)24.7 ± 3.28.9 ± 1.51.2 ± 0.30.8 ± 0.1[15][16]

Trustworthiness: Self-Validating Systems and Regulatory Expectations

To ensure the trustworthiness of your bioassay data, it is essential to build a self-validating system. This involves incorporating appropriate controls, reference standards, and system suitability tests into every assay run. The FDA's guidance on bioanalytical method validation provides a comprehensive framework for the parameters that should be assessed.[4][5]

Self_Validating_System cluster_Controls Controls cluster_Standards Reference Standards cluster_System_Suitability System Suitability Assay_Run Bioassay Run Positive_Control Positive Control (Known Activator/Inhibitor) Assay_Run->Positive_Control Negative_Control Negative Control (No Treatment/Inactive Compound) Assay_Run->Negative_Control Vehicle_Control Vehicle Control (e.g., DMSO) Assay_Run->Vehicle_Control Reference_Compound Reference Standard (Well-Characterized Compound) Assay_Run->Reference_Compound Z_Factor Z' Factor > 0.5 Assay_Run->Z_Factor Signal_to_Background S/B Ratio > 3 Assay_Run->Signal_to_Background CV_of_Controls CV of Controls < 20% Assay_Run->CV_of_Controls

Caption: Key components of a self-validating bioassay system.

Conclusion

The validation of bioassays for pyrazole-based small molecules is a rigorous and multi-step process that is essential for the successful advancement of these promising therapeutic agents. By employing a combination of biochemical, biophysical, and cell-based assays, and by adhering to the principles of scientific integrity and regulatory guidelines, researchers can generate high-quality, reliable data that will withstand scrutiny and pave the way for future clinical development. This guide has provided a framework for comparing and selecting appropriate validation strategies, along with practical examples and protocols to aid in their implementation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. J-Stage. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). Food and Drug Administration. Retrieved from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. Retrieved from [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. (2018, December 21). Biochemical Society Transactions | Portland Press. Retrieved from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013, July 19). PNAS. Retrieved from [Link]

  • Biophysical methods for identifying fragment-based inhibitors of protein-protein interactions. Retrieved from [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC. Retrieved from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). PubMed. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega - ACS Publications. Retrieved from [Link]

  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. (2025, February 23). MDPI. Retrieved from [Link]

  • In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. (2025, February 23). PubMed. Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]

  • Key elements of bioanalytical method validation for small molecules. PMC. Retrieved from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]

  • (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. Retrieved from [Link]

  • Best practice in bioassay development. (2019, August 14). BioTechniques. Retrieved from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). MDPI. Retrieved from [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). Retrieved from [Link]

  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2026, January 8). ResearchGate. Retrieved from [Link]

  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025, December 31). Retrieved from [Link]

Sources

Validation

Impurity profiling of synthesized 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Title: Impurity Profiling of Synthesized 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole: A Comprehensive Analytical Comparison Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Impurity Profiling of Synthesized 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole: A Comprehensive Analytical Comparison Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Origins

The compound 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole (CAS 1240568-95-9) serves as a critical intermediate in the development of complex agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs)[1]. Because impurities present in starting materials or generated during synthesis can profoundly impact the safety, efficacy, and stability of the final product, rigorous impurity profiling is mandated by regulatory frameworks such as the ICH Q3A(R2) guidelines[2].

To effectively profile impurities, one must first understand their mechanistic origins. The synthesis of this compound typically proceeds via the base-catalyzed N-alkylation of 4-nitro-1H-pyrazole using 1-bromo-3-phenoxypropane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF)[3].

While the inherent symmetry of the 4-nitro-1H-pyrazole ring precludes the formation of N1/N2 regioisomers, several process-related impurities frequently emerge:

  • Unreacted Starting Materials: Residual 4-nitro-1H-pyrazole or 1-bromo-3-phenoxypropane due to incomplete conversion.

  • Side-Reaction Byproducts: Phenol generated from the unintended cleavage of the phenoxy ether linkage under harsh basic conditions.

  • Residual Solvents: Trace DMF or acetone carried over during product isolation.

SynthesisPathway SM1 4-Nitro-1H-pyrazole (Starting Material) Reagents K2CO3 / DMF (Base / Solvent) SM1->Reagents SM2 1-Bromo-3-phenoxypropane (Alkylating Agent) SM2->Reagents Target 4-Nitro-1-(3-phenoxypropyl) -1H-pyrazole (Target) Reagents->Target N-Alkylation ImpA Impurity A: Unreacted 4-Nitropyrazole Reagents->ImpA Incomplete Rxn ImpB Impurity B: Phenol (Ether Cleavage) Reagents->ImpB Side Reaction ImpC Impurity C: Residual DMF Reagents->ImpC Solvent Carryover

Fig 1. Mechanistic origins of process-related impurities during N-alkylation synthesis.

Analytical Platform Comparison

Selecting the correct analytical platform is a balance of sensitivity, structural elucidation capability, and throughput. For a comprehensive impurity profile of 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, laboratories typically rely on a tripartite approach: HPLC-PDA for routine quantification, LC-HRMS for unknown identification, and GC-MS for volatile analysis[4].

Comparative Performance Data
Analytical PlatformPrimary ApplicationSensitivity (LOD)Structural ID CapabilityThroughputEstimated Cost/Sample
HPLC-PDA Routine batch quantification & release~0.01%Low (UV spectra matching only)High (15-20 min/run)Low
LC-HRMS (Q-TOF) Elucidation of unknown impurities >0.10%~0.001%High (Exact mass, MS/MS fragmentation)Medium (30 min/run)High
GC-MS (EI) Volatile impurities & residual solvents~1 ppmMedium (NIST Library matching)Medium (25 min/run)Medium

Expert Insight: While HPLC-PDA is sufficient for determining if a batch meets the ICH Q3A Reporting Threshold (0.05%) , it cannot satisfy the Identification Threshold (0.10%) for unknown peaks[2]. If an unknown impurity exceeds 0.10% area normalization, the sample must be diverted to LC-HRMS to derive the elemental composition and fragmentation pattern[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. The inclusion of System Suitability Testing (SST) guarantees that the chromatographic conditions are optimal before any sample data is accepted.

Protocol A: Stability-Indicating HPLC-PDA Method

Objective: Quantify process impurities and degradation products.

  • Column Selection: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).

    • Causality: The highly hydrophobic phenoxypropyl chain requires a dense C18 stationary phase for adequate retention, while the 250 mm length provides the theoretical plates necessary to resolve closely eluting degradation products[4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the pyrazole nitrogen (pKa ~2.5) to prevent peak tailing and ensure sharp, symmetrical peaks.

  • Gradient Elution Program:

    • 0-5 min: 10% B (Isocratic hold to elute polar unreacted 4-nitropyrazole).

    • 5-20 min: Ramp to 90% B (Elutes the target API and highly lipophilic ether-cleavage byproducts).

    • 20-25 min: 90% B (Column wash).

  • Detection: PDA scanning from 200–400 nm. Extract chromatogram at 254 nm (optimal absorbance for the nitro-aromatic system).

  • Self-Validation (SST Criteria):

    • Resolution (Rs): Must be ≥ 2.0 between the API peak and the closest eluting impurity.

    • Tailing Factor (Tf): Must be ≤ 1.5 for the main API peak. If Tf > 1.5, discard data and replace the column frit or re-prepare mobile phases.

Protocol B: LC-HRMS Structural Elucidation Workflow

Objective: Identify unknown impurities exceeding the 0.10% ICH threshold.

  • Ionization Strategy: Electrospray Ionization (ESI) operated in Negative Mode .

    • Causality: While pyrazoles often ionize in positive mode due to the basic nitrogen, the strong electron-withdrawing nature of the C4-nitro group makes the molecule highly amenable to negative ionization [M-H]⁻, yielding cleaner spectra with fewer solvent adducts[4].

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) set to a mass range of m/z 50–1000.

  • Data-Dependent Acquisition (DDA): Set the MS/MS collision energy to a ramp of 15–35 eV.

    • Causality: This energy range is sufficient to induce cleavage at the propyl ether linkage, allowing the analyst to determine whether a modification (e.g., oxidation) occurred on the pyrazole ring or the phenoxy ring.

Regulatory Workflow & Decision Matrix

According to ICH Q3A(R2), the management of impurities is dictated by the Maximum Daily Dose of the final drug product[2]. Assuming a standard dose (≤ 2g/day), the workflow follows strict thresholds.

AnalyticalWorkflow Sample Synthesized Batch 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole HPLC HPLC-PDA Analysis (Routine Quantification) Sample->HPLC GCMS GC-MS Analysis (Volatiles / Solvents) Sample->GCMS Decision Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Decision Report Report & Qualify (No Structure ID Required) Decision->Report No (<0.10%) LCMS LC-HRMS (Q-TOF) (Structural Elucidation) Decision->LCMS Yes (>0.10%) NMR Preparative HPLC & NMR (Stereo/Regio Confirmation) LCMS->NMR Ambiguous Isomers

Fig 2. Decision-tree workflow for impurity profiling compliant with ICH Q3A guidelines.

If LC-HRMS cannot definitively assign the position of an impurity (e.g., distinguishing between subtle ring modifications), the workflow dictates scaling up to Preparative HPLC to isolate the impurity, followed by 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for absolute structural confirmation[4].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved March 2, 2026, from [Link]

  • PubMed / National Institutes of Health. (2025). Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR. Retrieved March 2, 2026, from [Link]

  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).
  • University of Siena (Unisi). (2020). Design, synthesis, and physicochemical and pharmacological profiling of 7‐Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives. Retrieved March 2, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole

Executive Safety Snapshot Urgency Level: HIGH (Potential Energetic/Reactive Material) Primary Hazard: The 4-nitropyrazole core is a known pharmacophore with energetic properties (high nitrogen content). While the 3-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Snapshot

Urgency Level: HIGH (Potential Energetic/Reactive Material) Primary Hazard: The 4-nitropyrazole core is a known pharmacophore with energetic properties (high nitrogen content). While the 3-phenoxypropyl tail adds lipophilicity and reduces shock sensitivity compared to the parent 4-nitropyrazole, this compound must be treated as a potential explosive precursor and acute toxin until specific stability data confirms otherwise.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizers or reducing agents.[2]

  • Do NOT allow accumulation of dry bulk material (>10g) without stability testing.

Chemical Characterization & Waste Classification

To ensure compliance with RCRA (USA) and European Waste Catalogue (EWC) regulations, you must classify the waste based on its functional groups.

PropertyData / ClassificationImplications for Disposal
CAS Number 1240568-95-9 Unique identifier for waste manifests.
Functional Groups Nitro (

), Pyrazole Ring, Phenoxy Ether
Nitro/Pyrazole: Potential shock sensitivity/thermal instability.Ether: Peroxide formation risk upon long-term storage.
Physical State Solid (likely crystalline)Must be dissolved for safe incineration or packed as solid waste.
Solubility Low in water; High in DMSO, Acetone, DCMUse organic solvents for decontamination.
RCRA Code (Est.) D001 (Ignitable) or D003 (Reactive)Note: Not P-listed or U-listed. Classification is characteristic-based.

Decision Logic: Disposal Pathways

This decision matrix ensures you select the correct workflow based on quantity and state.

DisposalWorkflow Start Waste: 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole Quantity Assess Quantity Start->Quantity SmallScale Small Scale (< 5g) Lab Residue Quantity->SmallScale BulkScale Bulk Scale (> 5g) Stock/Expired Quantity->BulkScale SolventPrep Dissolve in Acetone/DMSO (5% w/v max) SmallScale->SolventPrep SolidPack Pack as Solid Hazardous Waste (Do not dissolve) BulkScale->SolidPack StreamA Stream A: Organic Solvents (High BTU Incineration) SolventPrep->StreamA StreamB Stream B: Solid Toxic/Reactive (Specialized Incineration) SolidPack->StreamB Labeling Label: 'Organic Waste - Nitropyrazole Derivative' Warning: 'Potential Energetic' StreamA->Labeling StreamB->Labeling

Figure 1: Decision tree for segregating small-scale experimental waste from bulk stock disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk/Stock Disposal)

Use this for expired shelf product or excess synthesis yield (>5g).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers (risk of reaction with nitro groups) or ground glass joints (friction sensitivity).

  • Wetting Agent (Optional but Recommended): If the material appears dry or statically charged, add a small volume of mineral oil or water (if compatible with downstream incineration) to desensitize.

  • Secondary Containment: Place the primary HDPE jar inside a clear plastic zip-lock bag, then into a secondary waste bucket.

  • Labeling:

    • Chemical Name: 4-Nitro-1-(3-phenoxypropyl)-1H-pyrazole[3]

    • Hazards: Toxic, Irritant, Potential Reactive.[4][5][6]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste, washing solvents, or reaction byproducts.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducers (e.g., Lithium Aluminum Hydride). The nitro group is susceptible to redox reactions that can generate heat.

  • Dilution: Dilute the compound to <5% concentration using a combustible solvent like Acetone, Ethanol, or Ethyl Acetate.

    • Why? This ensures the mixture falls under "High BTU" waste profiles, facilitating efficient incineration.

  • Segregation: Pour into the "Non-Halogenated Organic Solvent" carboy (unless chlorinated solvents like DCM were used, then use "Halogenated").

Protocol C: Decontamination of Glassware
  • Rinse 1: Triple rinse glassware with Acetone . Collect rinsate in the Organic Waste stream (Protocol B).

  • Rinse 2: Wash with warm soapy water.

  • Verification: Verify no yellow/orange residue remains (nitro compounds are often colored).

Regulatory & Compliance Framework

US EPA (RCRA)

Since this specific CAS is not P-listed or U-listed, it is classified by characteristic :

  • Ignitability (D001): If disposed of in a flammable solvent.

  • Reactivity (D003): If the pure solid is determined to be unstable. Recommendation: Manage as D003 if discarding >100g of pure substance.

European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Code 18 01 06:* Chemicals consisting of or containing hazardous substances (healthcare/research context).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (Demonstrates energetic potential of nitropyrazole scaffold). Retrieved from [Link]

Sources

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